Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPORARHBOYMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589240 | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220145-22-2 | |
| Record name | 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220145-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-1-aminomethyl-cyclohexane carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery.[1] Its unique structure, featuring a pre-installed fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function and a cyclohexane ring, offers significant advantages in the construction of complex peptides and peptidomimetics.[1] The rigid cyclohexane scaffold introduces conformational constraints into peptide backbones, a key strategy for enhancing biological activity, metabolic stability, and receptor selectivity of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical Properties
This compound is a white solid at room temperature.[2] Its chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its isomers, such as Fmoc-1-aminocyclohexane carboxylic acid and trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid, which possess different substitution patterns on the cyclohexane ring and may exhibit distinct chemical and biological properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₄ | [2][3] |
| Molecular Weight | 379.45 g/mol | [2][3] |
| CAS Number | 220145-22-2 | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
| SMILES String | OC(=O)C1(CCCCC1)CNC(=O)OCC2c3ccccc3-c4ccccc24 | [2] |
| InChI Key | XCPORARHBOYMBL-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.0 - 12.5 | br s | COOH |
| 7.7 - 7.8 | d | 2H, Ar-H (Fmoc) |
| 7.5 - 7.6 | d | 2H, Ar-H (Fmoc) |
| 7.3 - 7.4 | t | 2H, Ar-H (Fmoc) |
| 7.2 - 7.3 | t | 2H, Ar-H (Fmoc) |
| 4.8 - 5.0 | t | NH |
| 4.2 - 4.4 | d | 2H, OCH₂ (Fmoc) |
| 4.1 - 4.2 | t | 1H, CH (Fmoc) |
| 3.0 - 3.2 | d | 2H, CH₂NH |
| 1.2 - 2.0 | m | 10H, Cyclohexane-H |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| 178 - 182 | C=O (Carboxylic Acid) |
| 156 - 158 | C=O (Fmoc) |
| 143 - 145 | Quaternary Ar-C (Fmoc) |
| 141 - 142 | Quaternary Ar-C (Fmoc) |
| 127 - 128 | Ar-CH (Fmoc) |
| 126 - 127 | Ar-CH (Fmoc) |
| 124 - 125 | Ar-CH (Fmoc) |
| 119 - 120 | Ar-CH (Fmoc) |
| 66 - 68 | OCH₂ (Fmoc) |
| 46 - 48 | CH (Fmoc) |
| 45 - 47 | C (Cyclohexane, C1) |
| 44 - 46 | CH₂NH |
| 34 - 36 | CH₂ (Cyclohexane) |
| 25 - 27 | CH₂ (Cyclohexane) |
| 21 - 23 | CH₂ (Cyclohexane) |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
-
Swelling: Place the resin in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test to detect the presence of free primary amines.
4. Washing:
-
After the coupling reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the peptide-resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation, Purification, and Analysis:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Applications in Research and Drug Development
The incorporation of this compound into peptides offers several advantages for researchers and drug development professionals:
-
Conformational Rigidity: The cyclohexane ring restricts the conformational freedom of the peptide backbone. This can lead to peptides with more defined three-dimensional structures, which is often a prerequisite for high-affinity and selective binding to biological targets.
-
Enhanced Stability: The cyclic and non-natural structure of the amino acid can increase the resistance of the resulting peptide to enzymatic degradation by proteases, thereby prolonging its half-life in vivo.
-
Improved Bioavailability: By modifying the physicochemical properties of a peptide, such as its lipophilicity and resistance to degradation, the incorporation of this amino acid can lead to improved oral bioavailability.
-
Novel Scaffolds for Drug Design: This building block allows for the creation of novel peptidomimetics and peptide-based drugs with unique pharmacological profiles. It is particularly valuable in the design of compounds targeting specific biological pathways where a constrained conformation is beneficial for activity.[1]
While no specific signaling pathways have been directly elucidated for peptides containing solely this modification, the general principle is to use it as a tool to create more potent and stable ligands for known drug targets. For example, derivatives of the core 1-aminomethyl-cyclohexane structure have been explored as prodrugs to improve the pharmacokinetic properties of existing drugs like gabapentin.
Logical Relationships in Drug Discovery
The use of this compound in drug discovery follows a logical progression from initial design to preclinical evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its use in solid-phase peptide synthesis is straightforward and allows for the rational design of novel drug candidates with improved stability, selectivity, and pharmacokinetic properties. This technical guide provides the foundational knowledge and experimental protocols necessary for its effective utilization in research and drug development endeavors.
References
In-Depth Technical Guide: Fmoc-1-aminomethyl-cyclohexane carboxylic acid
CAS Number: 220145-22-2
This technical guide provides a comprehensive overview of Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 220145-22-2 |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.46 g/mol [1] |
| Purity | ≥ 98% (HPLC)[1] |
| Appearance | White powder[1] |
| Storage Conditions | 0-8 °C[1] |
Chemical Structure
The structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amine, which is crucial for its application in peptide synthesis.[2]
Caption: Chemical structure of this compound.
Applications in Research and Drug Development
This compound is a valuable reagent in the fields of medicinal chemistry and peptide science. Its primary applications include:
-
Peptide Synthesis: It serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under mild basic conditions, allowing for the sequential addition of other amino acids to build a peptide chain.[2]
-
Drug Development: The unique cyclohexane moiety of this compound can impart desirable pharmacokinetic properties to peptide-based drug candidates. The rigid ring structure can enhance metabolic stability and influence the conformation of the resulting peptide, potentially leading to improved target binding and efficacy.[2]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support resin.
Materials and Reagents:
-
This compound
-
Appropriate solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[1]
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)
-
Coupling reagent (e.g., HCTU, HATU, or HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swollen in a suitable solvent, typically DMF or DCM, for at least one hour to ensure that the reactive sites are accessible.[3]
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This reaction is typically carried out for 3-20 minutes and is often repeated once.[1][4] The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HCTU, 2.9-4.5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).[3]
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation to ensure complete reaction.[3]
-
The resin is then washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure (Step 2).
-
Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H2O). This reaction is typically carried out for 2-3 hours at room temperature.[1]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Experimental Workflow and Signaling Pathways
As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Its utility lies in the synthesis of peptides that may interact with such pathways. The following diagram illustrates the general workflow of its application in solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
An In-Depth Technical Guide to Fmoc-1-aminomethyl-cyclohexane carboxylic acid: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a pivotal synthetic building block in modern medicinal chemistry and peptide science. Its unique cyclic structure and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group make it a valuable component in the design of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and its incorporation into peptides, and its strategic role in the development of novel therapeutics.
Core Properties and Specifications
This compound is a non-natural amino acid derivative that offers significant advantages in the synthesis of peptides with enhanced stability and specific conformations. The cyclohexane ring introduces conformational rigidity, which can be crucial for optimizing the biological activity and metabolic stability of peptide-based drugs.[1]
| Property | Value | Reference |
| Molecular Weight | 379.45 g/mol | |
| Molecular Formula | C₂₃H₂₅NO₄ | |
| Appearance | Solid | |
| Primary Application | Fmoc solid-phase peptide synthesis | [1][2] |
| Functional Group | Fmoc |
Strategic Importance in Drug Development
The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics.[3] These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[3] The cyclic nature of the cyclohexane moiety helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[4]
The workflow for utilizing such a compound in a drug discovery program typically involves several stages, from the initial design based on a lead peptide to the synthesis and biological evaluation of the resulting peptidomimetic.
Experimental Protocols
Synthesis of 1-aminomethyl-cyclohexane carboxylic acid (Precursor)
This protocol is adapted from a known procedure for a similar compound and outlines the synthesis of the unprotected amino acid precursor.
Materials:
-
trans-4-cyanocyclohexane-1-carboxylic acid
-
Methanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas supply
Procedure:
-
Dissolve 5 g of trans-4-cyanocyclohexane-1-carboxylic acid in 130 ml of methanol.[5]
-
To this solution, add 5 g of 10% Pd/C.[5]
-
Place the mixture in a hydrogenation apparatus and shake under a normal pressure of hydrogen gas for approximately 8 hours, or until the theoretical amount of hydrogen has been absorbed.[5]
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the methanol under reduced pressure to yield the crude 1-aminomethyl-cyclohexane carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Fmoc Protection of 1-aminomethyl-cyclohexane carboxylic acid
This is a general procedure for the N-terminal protection of an amino acid with an Fmoc group.
Materials:
-
1-aminomethyl-cyclohexane carboxylic acid
-
Fmoc chloride (Fmoc-Cl)
-
Water or a mixture of water and a suitable organic solvent (e.g., ethanol)
-
1M HCl
Procedure:
-
To a reaction vessel, add the synthesized 1-aminomethyl-cyclohexane carboxylic acid (1 mmol) and Fmoc chloride (1.2 mmol).[6]
-
Add 1.5 mL of water or a 3:1 mixture of water:ethanol.[6]
-
Stir the reaction mixture at 60°C. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Once the starting amino acid is consumed, acidify the solution with 1M HCl.[6]
-
The resulting precipitate of this compound is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like hot ethanol.[6]
Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating the Fmoc-protected amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% piperidine in DMF (for Fmoc deprotection)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound, a coupling agent, and a base in DMF.
-
Add this activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent desired amino acids to elongate the peptide chain.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable tool for chemists and pharmacologists. Its incorporation into peptide sequences allows for the creation of peptidomimetics with enhanced structural stability and biological activity. The detailed protocols provided in this guide offer a practical framework for the synthesis and application of this important non-natural amino acid in the pursuit of novel therapeutic agents. The strategic use of such building blocks is essential for advancing the field of peptide-based drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Synthesis and Characterization of Fmoc-1-aminomethyl-cyclohexane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a valuable building block in peptide synthesis and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and key characterization data.
Introduction
This compound is a non-natural, cyclic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of complex peptide chains. The rigid cyclohexane scaffold can impart unique conformational constraints on peptides, influencing their bioactivity, stability, and selectivity. This guide details a two-step synthetic approach, commencing with the synthesis of the precursor amino acid, 1-aminomethyl-cyclohexane carboxylic acid, followed by the protection of the amino group with Fmoc chloride.
Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the synthesis of the core amino acid, 1-aminomethyl-cyclohexane carboxylic acid. A feasible, though inferred, method for this is the catalytic hydrogenation of a nitrile precursor. The second stage is the standard protection of the primary amine with Fmoc chloride.
Experimental Protocols
Stage 1: Synthesis of 1-aminomethyl-cyclohexane carboxylic acid (Inferred Protocol)
This protocol is based on the reported synthesis of a similar isomer, trans-4-aminomethylcyclohexane-1-carboxylic acid, and is presented as a plausible method for the synthesis of the 1,1-substituted isomer.
Materials:
-
1-cyano-cyclohexane carboxylic acid
-
10% Palladium on charcoal (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-cyano-cyclohexane carboxylic acid in methanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can be approximately 10% by weight relative to the starting nitrile.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or by observing the cessation of hydrogen uptake. The reaction may take several hours to complete.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-aminomethyl-cyclohexane carboxylic acid.
-
The crude product may be used directly in the next step or purified further by recrystallization if necessary.
Stage 2: Synthesis of this compound
This protocol is a general method for the Fmoc protection of amino acids in an aqueous medium.
Materials:
-
1-aminomethyl-cyclohexane carboxylic acid
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (or Ethanol and Water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-aminomethyl-cyclohexane carboxylic acid in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (e.g., a 1:1 mixture). The base is used to neutralize the HCl generated during the reaction.
-
In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane.
-
Slowly add the Fmoc-Cl solution to the amino acid solution with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for several hours (e.g., 2-4 hours) or overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts like fluorenylmethanol.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. The product should precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Characterization Data
The following tables summarize the key physical and chemical properties of this compound and its related isomers. This data is compiled from various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220145-22-2 | [1] |
| Molecular Formula | C₂₃H₂₅NO₄ | [1] |
| Molecular Weight | 379.45 g/mol | [1] |
| Appearance | White powder/solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Physicochemical Properties of Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Purity | Melting Point |
| Fmoc-1-aminocyclohexane-1-carboxylic acid | 162648-54-6 | C₂₂H₂₃NO₄ | 365.4 g/mol | Pale white solid | ≥ 98% (HPLC) | 185-187 °C |
| trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | 167690-53-1 | C₂₃H₂₅NO₄ | 379.45 g/mol | - | ≥ 98.0% (HPLC) | - |
Safety Precautions
Standard laboratory safety practices should be followed when performing these syntheses. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Fmoc-Cl is a lachrymator and should be handled with care. Palladium on charcoal is flammable and should be handled in an inert atmosphere when dry.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols, while based on established chemical principles and analogous syntheses, should be optimized for specific laboratory conditions. The characterization data presented serves as a benchmark for product identification and purity assessment. The availability of this Fmoc-protected cyclic amino acid is crucial for the advancement of peptide-based therapeutics and other areas of chemical biology.
References
A Technical Guide to the Solubility of Fmoc-1-aminomethyl-cyclohexane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-1-aminomethyl-cyclohexane carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a general experimental protocol for determining solubility, and the known physical properties of the compound.
Introduction to this compound
This compound is a derivative of an amino acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This protecting group is instrumental for the selective protection of amines during peptide synthesis.[1][2] The cyclohexane ring in its structure enhances the compound's stability and influences its solubility, making it a valuable component in the design of complex peptide sequences and in drug development.[2]
Solubility Profile
Qualitative Solubility:
-
High Solubility: Fmoc-protected amino acids are generally highly soluble in polar aprotic solvents.[3][4] These include:
-
Limited Solubility: These compounds are typically sparingly soluble or insoluble in water.[4][6]
-
"Green" Solvents: Research into more environmentally friendly solvents has shown that some Fmoc-amino acids exhibit good solubility in solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate.[7]
It is crucial to empirically determine the solubility of this compound in the specific solvent system being used for any application.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₄ | [2][8] |
| Molecular Weight | 379.46 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| CAS Number | 220145-22-2 | [2] |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled environment set to the desired temperature.
-
Agitate the mixture using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vial at the experimental temperature to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
-
Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Signaling Pathways and Logical Relationships
As this guide focuses on the chemical property of solubility, there are no biological signaling pathways directly involving this compound to be diagrammed. The logical relationship for the experimental workflow is presented above.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its solubility profile can be inferred from the behavior of similar Fmoc-protected amino acids. It is expected to be soluble in polar aprotic solvents and poorly soluble in water. For precise applications, it is imperative that researchers, scientists, and drug development professionals experimentally determine the solubility in their specific solvent systems using a robust protocol as outlined in this guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Structure and Application of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining the widely utilized fluorenylmethyloxycarbonyl (Fmoc) protecting group with a conformationally constrained cyclohexane ring, make it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and drug discovery.
Core Structure and Physicochemical Properties
This compound, with the CAS Number 220145-22-2, possesses a well-defined structure comprising three key components: a central cyclohexane ring, an aminomethyl group, and a carboxylic acid group, both attached to the same carbon atom (C1). The primary amine is protected by an Fmoc group.[1]
The cyclohexane ring introduces a degree of rigidity to the molecule, which can be advantageous in the design of bioactive compounds by reducing the conformational flexibility and locking the molecule into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for biological targets.[1] The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220145-22-2 | [1] |
| Molecular Formula | C23H25NO4 | [1] |
| Molecular Weight | 379.46 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound involves two primary stages: the synthesis of the unprotected 1-aminomethyl-cyclohexane-1-carboxylic acid core, followed by the protection of the amino group with an Fmoc moiety.
Synthesis of 1-aminomethyl-cyclohexane-1-carboxylic acid
N-Fmoc Protection of the Amino Group
The protection of the primary amine with the Fmoc group is a critical step to enable its use in peptide synthesis. A general and efficient method for the N-Fmoc protection of amines can be performed under mild, eco-friendly conditions.
Experimental Protocol: Ultrasound-Assisted N-Fmoc Protection [5]
-
Reactants: Combine the amine (1 mmol) and Fmoc-Cl (1.1 mmol) in a glass tube under neat (solvent-free) conditions.
-
Sonication: Sonicate the mixture in a water bath at room temperature for a suitable time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 5 cm³ of diethyl ether to the reaction mixture.
-
Crystallization and Isolation: The N-Fmoc protected amino acid will crystallize and can be isolated in good to excellent yields.
This protocol offers the advantages of being fast, efficient, and environmentally friendly due to the absence of a solvent.[5]
Applications in Peptide Synthesis and Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[1] The incorporation of this non-natural amino acid can impart unique structural and functional properties to the resulting peptides.
Role in Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, the Fmoc group on the terminal amino acid of the growing peptide chain is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][6] This exposes a free amine, which is then coupled with the carboxylic acid of the incoming Fmoc-protected amino acid, facilitated by an activating agent. This cycle of deprotection and coupling is repeated to elongate the peptide chain.[6][7] The cyclohexane moiety of this compound can influence the secondary structure of the peptide, potentially inducing turns or other specific conformations that can be critical for biological activity.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. prepchem.com [prepchem.com]
- 5. scielo.br [scielo.br]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. m.youtube.com [m.youtube.com]
Applications of Cyclohexane Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexane carboxylic acid scaffold is a versatile and valuable core structure in medicinal chemistry, offering a unique combination of rigidity and conformational flexibility. This allows for the precise spatial orientation of functional groups, facilitating optimal interactions with a wide range of biological targets. This technical guide provides an in-depth overview of the applications of cyclohexane carboxylic acid derivatives in drug discovery, focusing on their synthesis, biological activities, and therapeutic potential. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support researchers in this field.
Anti-inflammatory and Antiproliferative Agents: Amidrazone Derivatives
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have emerged as a promising class of compounds with potent anti-inflammatory and antiproliferative activities. These molecules have been shown to modulate the production of key inflammatory cytokines and inhibit the proliferation of immune cells, suggesting their potential in the treatment of inflammatory diseases and certain cancers.
Biological Activity and Structure-Activity Relationships (SAR)
The anti-inflammatory and antiproliferative effects of these amidrazone derivatives have been evaluated in vitro. Key findings from structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring of the amidrazone moiety, as well as the substituents on the amidrazone nitrogen, significantly influence the biological activity.
Table 1: Anti-inflammatory Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives
| Compound | R¹ | R² | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 2a | 2-pyridyl | Phenyl | 50 | - | Increased IL-6 |
| 2b | 2-pyridyl | 2-pyridyl | 100 | ~92-99 | ~93 |
| 2d | 2-pyridyl | 4-nitrophenyl | - | - | - |
| 2f | 2-pyridyl | 4-methylphenyl | 10, 50, 100 | ~66-81 | - |
| 3a | - | - | 10 | - | ~35 |
| 3b | - | - | 10 | - | ~10-12 |
| A '-' indicates that significant inhibition was not reported under the specified conditions. |
Table 2: Antiproliferative Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives
| Compound | R¹ | R² | Concentration (µg/mL) | Antiproliferative Activity |
| 2a | 2-pyridyl | Phenyl | 100 | More effective than ibuprofen |
| 2d | 2-pyridyl | 4-nitrophenyl | 100 | More effective than ibuprofen |
| 2f | 2-pyridyl | 4-methylphenyl | 100 | More effective than ibuprofen |
Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production
The anti-inflammatory activity of these amidrazone derivatives is attributed to their ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. The production of these cytokines is often regulated by the NF-κB signaling pathway, which is a key mediator of the inflammatory response.
Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid: A Technical Guide for Novel Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the design of molecules with specific, predictable, and stable three-dimensional structures is paramount. Peptides, while offering high specificity and low toxicity, are often limited by their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of non-natural, conformationally constrained amino acids is a key strategy to overcome these limitations. Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that serves as a powerful tool in this endeavor.[1] Its rigid cyclohexane scaffold, when integrated into a peptide backbone, imparts significant conformational constraints, leading to peptides with enhanced stability, receptor affinity, and novel biological activities.[2][3]
This technical guide provides an in-depth overview of this compound, its properties, its incorporation into peptide chains via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), and its application in the design of innovative therapeutic peptides.
Physicochemical Properties and Specifications
This compound is a white, solid compound utilized as a building block in peptide synthesis.[1] Its key characteristics are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₅NO₄ | [1] |
| Molecular Weight | 379.45 g/mol | [4] |
| CAS Number | 220145-22-2 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Functional Group | Fmoc (9-fluorenylmethoxycarbonyl) |
Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary method for incorporating this compound into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6] The Fmoc group serves as a temporary protecting group for the Nα-amino group of the incoming amino acid, which is removed under mild basic conditions before the next coupling step.[6][7] This orthogonality allows for the use of acid-labile side-chain protecting groups, which are removed only at the final cleavage step.[7]
The general workflow of Fmoc SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[8]
Experimental Protocol: Incorporation of this compound
This section details a standard protocol for the manual incorporation of this compound into a peptide sequence using SPPS.
1. Resin Selection and Preparation:
-
Resin Choice: Select a resin based on the desired C-terminus. For a C-terminal amide, Rink Amide resin is commonly used.[9] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is appropriate.[9]
-
Procedure:
2. First Amino Acid Coupling (if applicable):
-
If the C-terminal amino acid is not 1-aminomethyl-cyclohexane carboxylic acid, couple it to the resin using standard procedures.
-
Procedure:
3. Coupling of this compound:
-
Reagents:
-
Procedure:
-
In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.[9]
-
Add the base (e.g., DIPEA) to the solution to pre-activate the carboxylic acid for approximately 5 minutes.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.[10]
-
Agitate the mixture at room temperature for at least 2 hours.[9][10] Coupling of sterically hindered amino acids may require longer reaction times or double coupling.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.[10]
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
4. Chain Elongation:
-
Repeat the cycle of Fmoc deprotection and coupling for each subsequent amino acid in the sequence as described in steps 2 and 3.[10]
5. Cleavage and Final Deprotection:
-
Reagents: A cleavage cocktail appropriate for the chosen side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Procedure:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin extensively with DCM and dry it under vacuum.[10]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[10]
-
Dry the crude peptide pellet under vacuum.[10]
-
6. Purification and Characterization:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Role in Novel Peptide Design: Imposing Conformational Constraints
The incorporation of cyclic structures like 1-aminomethyl-cyclohexane carboxylic acid into a peptide backbone is a deliberate strategy to reduce the molecule's conformational freedom. This constraint can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helix, which is often required for potent biological activity.[2] This principle is fundamental to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[11]
Applications and Biological Significance
Peptides incorporating cyclohexane-based amino acids have shown significant promise in various therapeutic areas, particularly as antimicrobial agents. The rigid structure can enhance the peptide's ability to interact with and disrupt microbial cell membranes.
A notable study investigated a synthetic antimicrobial peptide (AMP) where 1-aminocyclohexane carboxylic acid (A6c) was incorporated.[3] The resulting peptide demonstrated potent inhibitory activity against a range of drug-resistant bacteria.
| Organism | Inhibitory Concentration (µM) |
| Staphylococcus aureus | 10.9 - 43 |
| Acinetobacter baumannii | 10.9 - 43 |
| Klebsiella pneumoniae | 10.9 - 43 |
| Pseudomonas aeruginosa | 10.9 - 43 |
| Enterobacter aerogenes | 10.9 - 43 |
| Enterococcus faecium | 10.9 - 43 |
| Source: Data from spectroscopic and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid.[3] |
The mechanism of such peptides often involves interaction with the bacterial membrane. Spectroscopic studies have shown that these peptides can adopt helical conformations upon binding to membrane-mimicking environments like micelles or liposomes composed of bacterial lipids.[3] This structural transition is critical for their membrane-disrupting activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of structurally defined peptides and peptidomimetics.[1] Its incorporation via standard Fmoc-SPPS protocols allows for the rational design of molecules with enhanced conformational stability, resistance to enzymatic degradation, and potent biological activity.[1][3] The ability to enforce specific secondary structures makes this compound a critical tool for researchers in drug discovery, enabling the development of novel peptide-based therapeutics with improved pharmacological profiles, particularly in the field of antimicrobial agents. As the demand for new and effective drugs continues to grow, the strategic use of such constrained amino acids will remain a cornerstone of advanced peptide design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid in Bioactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a rapidly advancing strategy in drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of synthetic building blocks, Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Acca) and its analogs have emerged as powerful tools for constraining peptide conformations and enhancing biological activity. This technical guide provides an in-depth overview of the biological activities of peptides containing this unique cyclic amino acid, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Antimicrobial Activity
The inclusion of cyclic amino acids like 1-aminocyclohexane carboxylic acid (A6c), a close structural analog of 1-aminomethyl-cyclohexane carboxylic acid, has been shown to impart significant antimicrobial properties to synthetic peptides. The following table summarizes the in vitro inhibitory activity of a synthetic antimicrobial peptide (AMP), Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, against a panel of drug-resistant bacteria.[1]
| Peptide Sequence | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Staphylococcus aureus (Drug-Resistant) | 10.9 - 43 |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Acinetobacter baumannii (Drug-Resistant) | 10.9 - 43 |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Klebsiella pneumoniae (Drug-Resistant) | 10.9 - 43 |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Pseudomonas aeruginosa (Drug-Resistant) | 10.9 - 43 |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Enterobacter aerogenes (Drug-Resistant) | 10.9 - 43 |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Enterococcus faecium (Drug-Resistant) | 10.9 - 43 |
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound is achieved through standard Fmoc-based solid-phase peptide synthesis.[2][3][4]
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HATU, HOBt/DIC)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethylether
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed with DMF and DCM.
-
Repeat: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) of the synthesized peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial strains
-
Synthesized peptide stock solution
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The purified peptide is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. A series of twofold dilutions of the peptide are prepared in MHB in the wells of a 96-well plate.
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution assay to determine the MIC.
Signaling Pathways and Mechanisms of Action
Peptides containing cyclic amino acids often exhibit their antimicrobial activity by interacting with and disrupting the bacterial cell membrane. This mechanism is common for many cationic antimicrobial peptides.
The initial interaction is typically electrostatic, where the positively charged residues of the peptide are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide can disrupt the membrane through various proposed models:
-
Barrel-Stave Model: Peptides insert into the membrane perpendicular to the surface, forming a pore-like structure.
-
Toroidal Pore Model: Peptides induce the lipid monolayers to bend continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups.
-
Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they cause membrane disruption in a detergent-like fashion.
Caption: Proposed mechanisms of action for antimicrobial peptides.
References
- 1. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-1-aminomethyl-cyclohexane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a structural analogue of the γ-aminobutyric acid (GABA) neurotransmitter and related to the pharmaceutical gabapentin, is a valuable building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences can impart unique conformational constraints and biological activities. However, as a sterically hindered γ-amino acid, its efficient and successful inclusion in solid-phase peptide synthesis (SPPS) requires optimized protocols to overcome challenges such as slow coupling kinetics and potential side reactions, most notably lactam formation.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry. It includes recommended coupling conditions, a summary of cleavage cocktails, and a discussion of critical parameters to ensure high-yield and high-purity peptide production.
Data Presentation
The successful incorporation of the sterically hindered this compound is highly dependent on the choice of coupling reagents. While comprehensive comparative quantitative data on coupling efficiency is not extensively available in the literature, several coupling reagents are well-documented to be effective for such challenging residues. The following table summarizes the recommended coupling conditions.
| Coupling Reagent | Activating Agent | Base (equiv.) | Solvent(s) | Typical Reaction Time | Key Considerations |
| HATU | N/A | DIPEA (2-4) | DMF | 1 - 4 hours | Highly efficient for sterically hindered amino acids. |
| HBTU | N/A | DIPEA (2-4) | DMF | 1 - 4 hours | A common and effective choice for difficult couplings. |
| PyBOP | N/A | DIPEA (2-4) | DMF | 2 - 12 hours | Well-suited for hindered residues, may require longer reaction times.[1] |
| DIC/HOBt | HOBt | N/A | DMF or DMF/DCM | 2 - 12 hours | A cost-effective option; may require longer reaction times and monitoring. |
Experimental Protocols
This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing this compound on a Rink Amide resin. The protocol can be adapted for other resins (e.g., Wang resin for a C-terminal carboxylic acid) with appropriate modifications to the cleavage procedure.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HATU, HBTU, PyBOP, or DIC/HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (ddH₂O)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for one cycle of amino acid coupling. Repeat this cycle for each amino acid in the peptide sequence.
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
-
Amino Acid Coupling (Example using HATU):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid/HATU mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time is recommended.
-
Monitoring the Coupling Reaction: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
-
Repeat:
-
Return to Step 2 for the coupling of the next amino acid in the sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, Step 2.
-
After the final washes, wash the resin with methanol (3 times) and dry the resin under vacuum for at least 1 hour.
-
-
Preparation of Cleavage Cocktail:
-
Standard Cocktail (for peptides without sensitive residues): Prepare a fresh mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Scavenger-Rich Cocktail (for peptides with Trp, Met, Cys, or Tyr): Prepare a fresh mixture of TFA/Thioanisole/EDT/Anisole (90:5:3:2, v/v/v/v) or a similar scavenger-rich cocktail.
-
CAUTION: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle swirling.
-
A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
References
Application Notes and Protocols for the Coupling of Fmoc-1-aminomethyl-cyclohexane carboxylic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug design. These unique building blocks can impart favorable physicochemical properties, such as increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a β-amino acid featuring a bulky cyclohexyl group, presents a significant synthetic challenge in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance imposed by the cyclohexane moiety can impede amide bond formation, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.
These application notes provide a comprehensive guide to the successful coupling of this compound in Fmoc-based SPPS. Detailed protocols for various coupling reagents, a comparative analysis of their performance, and visual workflows are presented to facilitate the efficient synthesis of peptides containing this sterically hindered residue.
Challenges in Coupling this compound
The primary obstacle in the coupling of this compound is the steric bulk of the cyclohexyl group. This large, non-polar moiety shields the carboxylic acid from efficient activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This can result in:
-
Slower reaction kinetics: Requiring longer coupling times or more potent coupling reagents to achieve complete reaction.[1]
-
Incomplete coupling: Leading to the formation of deletion sequences, which are challenging to separate from the target peptide.[1]
-
Increased risk of side reactions: Prolonged reaction times and the use of highly reactive reagents can increase the potential for side reactions.
To overcome these challenges, careful selection of coupling reagents and optimization of reaction conditions are paramount.
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common coupling reagents based on their application in the synthesis of sterically hindered peptides. The data presented is representative and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent Class | Reagent Examples | Relative Reactivity & Speed | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient and fast, widely used for standard and challenging couplings.[2][3] HATU is particularly effective for hindered amino acids.[3] | Higher cost, potential for side reactions like guanidinylation (less common with HATU).[2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are non-carcinogenic, lower risk of guanidinylation compared to some uronium salts.[2][4] | Generally effective, but may be slightly less reactive than the most potent uronium salts. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate to High | Cost-effective and widely used.[4] The use of additives like HOBt or Oxyma minimizes racemization. | Slower reaction times may be required for sterically hindered residues.[1] DCC, a related carbodiimide, produces a poorly soluble urea byproduct.[5] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the Fmoc/tBu strategy.
General Workflow for a Single Coupling Cycle
Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the resin and agitate at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.[1]
-
Monitoring and Washing: After the coupling, wash the resin with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling.[6] If the test is positive (blue), a second coupling (double coupling) is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle.
Protocol 2: Coupling with PyBOP
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 3-6 hours. Longer reaction times are generally required for this method with hindered amino acids.[1]
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Activation Mechanisms of Coupling Reagents
Caption: Activation mechanisms of different classes of coupling reagents.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the judicious choice of coupling reagent and the optimization of reaction conditions. For routine syntheses where cost is a consideration, DIC/HOBt can be an effective option, provided that longer reaction times are employed. For more challenging couplings, or when reaction speed and efficiency are paramount, the more reactive uronium/aminium salts like HATU and HBTU, or phosphonium salts such as PyBOP, are generally the preferred choice. The use of monitoring techniques like the Kaiser test is strongly recommended to ensure complete coupling and to guide the decision for double coupling if necessary. These guidelines and protocols provide a solid foundation for researchers to successfully incorporate this valuable non-proteinogenic amino acid into their peptide-based drug discovery programs.
References
standard Fmoc deprotection conditions for Fmoc-1-aminomethyl-cyclohexane carboxylic acid
An essential step in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This deprotection is critical for the subsequent coupling of the next amino acid. While standard conditions are effective for most amino acids, sterically hindered residues, such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid, can present significant challenges, leading to incomplete deprotection and the formation of deletion sequences.[1][2] This application note provides detailed protocols for the standard and optimized Fmoc deprotection of this compound, along with methods for monitoring the reaction progress.
Challenges with Sterically Hindered Residues
Amino acids with bulky side chains, like this compound, can physically obstruct the approach of the deprotection reagent, typically piperidine, to the Fmoc group.[1] This steric hindrance can result in slow or incomplete removal of the Fmoc group, necessitating modifications to the standard protocol to ensure complete deprotection and high-quality peptide synthesis.
Standard Fmoc Deprotection Protocol
This protocol outlines the standard conditions for Fmoc deprotection, which are suitable for many amino acids but may require optimization for sterically hindered ones.
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF[3]
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[2]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[3] Agitate the mixture at room temperature for 2-3 minutes.[3][4]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.[3]
-
Reaction: Agitate the mixture at room temperature for 5-15 minutes.[3][4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[2][4]
Optimized Fmoc Deprotection for Sterically Hindered Amino Acids
For challenging deprotections involving sterically hindered residues, a stronger base system, such as one containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be more effective.[3][4]
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Optimized Deprotection Solution: 2% DBU and 2% piperidine (v/v) in DMF or NMP.[3]
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[2]
-
Initial Deprotection: Drain the solvent and add the optimized deprotection solution to the resin. Agitate for 2 minutes at room temperature.[3]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the optimized deprotection solution.[3]
-
Reaction: Agitate the mixture at room temperature for 5 minutes.[3]
-
Washing: Drain the solution and wash the resin thoroughly with DMF or NMP (at least 5-6 times) to remove all traces of DBU and piperidine.[2]
Monitoring Fmoc Deprotection
To ensure complete removal of the Fmoc group, especially with challenging residues, monitoring the deprotection reaction is crucial.
Qualitative Monitoring: The Kaiser Test
The Kaiser test (or ninhydrin test) is a qualitative method to detect the presence of free primary amines on the resin after deprotection.[1] A positive result indicates a successful deprotection.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[2]
-
Reagent B: 80 g phenol in 20 mL ethanol.[2]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1][2]
Procedure:
-
Take a small sample of the resin beads (a few beads are sufficient) and place them in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat the test tube at 100°C for 5 minutes.[1]
-
Observe the color:
Quantitative Monitoring: UV-Vis Spectroscopy
This method quantifies the amount of Fmoc group cleaved by measuring the absorbance of the dibenzofulvene (DBF)-piperidine adduct in the filtrate.[1]
Procedure:
-
Collect Filtrate: During the deprotection step, collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Prepare a diluted aliquot of the filtrate with a suitable solvent (e.g., DMF) to ensure the absorbance reading is within the linear range of the spectrophotometer.[2]
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm, which is the maximum absorbance wavelength for the DBF-piperidine adduct.[1][2]
-
Calculate Deprotection Efficiency: The efficiency can be calculated based on the known extinction coefficient of the adduct and the resin loading.
Data Summary
The following table summarizes the different deprotection conditions and their typical applications.
| Parameter | Standard Conditions | Optimized Conditions | Notes |
| Deprotection Reagent | 20% (v/v) piperidine in DMF | 2% (v/v) DBU, 2% (v/v) piperidine in DMF/NMP | DBU is a stronger, non-nucleophilic base suitable for sterically hindered residues.[4] |
| Reaction Time | 2-3 min, then 5-15 min | 2 min, then 5 min | Shorter reaction times are often sufficient with the more reactive DBU-based solution. |
| Typical Application | Most standard amino acids | Sterically hindered amino acids (e.g., Val, Ile, Thr, and bulky non-natural amino acids).[1] | The choice of protocol depends on the specific amino acid and the peptide sequence. |
| Monitoring | Kaiser Test, UV-Vis Spectroscopy | Kaiser Test, UV-Vis Spectroscopy | Monitoring is highly recommended for sequences containing sterically hindered residues.[1] |
Visualizations
Caption: Workflow for Fmoc deprotection and monitoring.
Caption: Chemical mechanism of Fmoc deprotection.
References
Application Notes and Protocols for Fmoc-1-aminomethyl-cyclohexane carboxylic acid in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue in drug discovery. They often exhibit improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better bioavailability, compared to their natural peptide counterparts. A key strategy in peptidomimetic design is the incorporation of conformationally constrained building blocks to impart specific secondary structures and improve receptor binding affinity.
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a valuable synthetic building block for the construction of peptidomimetics. The rigid cyclohexane scaffold introduces conformational constraints into the peptide backbone, which can lead to the formation of stable secondary structures like β-turns and helices. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group makes this building block fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, along with representative data and conceptual diagrams to guide researchers in this field.
Applications in Peptidomimetic Design
The incorporation of this compound into peptide sequences can be leveraged for various therapeutic applications, primarily due to the conformational rigidity it imparts.
-
Antimicrobial Peptidomimetics: The constrained cyclic structure can enhance the amphipathic nature of antimicrobial peptides, facilitating their interaction with and disruption of bacterial cell membranes. This can lead to potent and selective antimicrobial agents with a reduced propensity for developing resistance.
-
Anticancer Agents: Peptidomimetics containing the cyclohexane scaffold can be designed to mimic the binding epitopes of proteins involved in cell proliferation and survival pathways. By inducing stable turn or helical conformations, these molecules can act as potent inhibitors of protein-protein interactions that are critical for cancer progression, potentially leading to the induction of apoptosis in cancer cells.
-
Neurological Disorders: The ability to enforce specific conformations is crucial for targeting receptors in the central nervous system. Peptidomimetics incorporating this building block can be designed to have improved blood-brain barrier permeability and enhanced affinity for specific neurological targets.
Data Presentation: Performance of Related Cyclic Peptidomimetics
While specific quantitative data for peptidomimetics containing this compound is not extensively available in the public domain, the following table summarizes the performance of analogous cyclic peptidomimetics from the literature to provide a benchmark for expected efficacy.
| Peptidomimetic Class | Target Organism/Cell Line | Biological Activity (IC₅₀/MIC) | Reference Compound |
| Antimicrobial | Staphylococcus aureus | 3.9 µM (MIC) | Guanidinium-embedded glyoxamide |
| Escherichia coli | 15.6 µM (MIC) | Guanidinium-embedded glyoxamide | |
| Bacillus subtilis | 0.07 ± 0.01 µM (IC₅₀) | CRAC motif peptide P4[1] | |
| E. coli | 1.9 ± 0.4 µM (IC₅₀) | CRAC motif peptide P4[1] | |
| Anticancer | HepG2 (Hepatoma) | < 14 µM (IC₅₀) | Dehydroepiandrosterone peptidomimetic |
| A549 (Lung Cancer) | < 14 µM (IC₅₀) | Dehydroepiandrosterone peptidomimetic | |
| A875 (Melanoma) | < 13 µM (IC₅₀) | Dehydroepiandrosterone peptidomimetic | |
| MDA-MB-231 (Breast Cancer) | 2.06 µg/mL (IC₅₀) | Cyclic peptide from Jatropha curcas | |
| PPI Inhibition | CTLA-4/B7-1 | ~5 µM (IC₅₀) | Cyclic peptide-derived small molecule[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of a peptidomimetic containing this compound using manual Fmoc solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Kaiser test kit
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptidomimetic
This protocol outlines the manual synthesis of a hypothetical linear peptidomimetic with the sequence H₂N-Ala-Val-(1-aminomethyl-cyclohexane)-Gly-CONH₂.
-
Resin Swelling:
-
Place Fmoc-Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first amino acid on pre-loaded resin):
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of the First Amino Acid (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), OxymaPure (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, yellow beads, indicates completion). If the test is positive, continue coupling for another hour.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection step (Protocol 1, Step 2) to remove the Fmoc group from the newly coupled glycine.
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and OxymaPure (0.3 mmol, 3 eq.) in DMF (3 mL). Due to potential steric hindrance, a slightly larger volume of solvent may be beneficial.
-
Add DIC (0.3 mmol, 3 eq.) and pre-activate for 5 minutes.
-
Add the activated solution to the resin and couple for 4 hours. Due to the sterically hindered nature of this building block, an extended coupling time is recommended.
-
Monitor the reaction with a Kaiser test. If incomplete, a second coupling with fresh reagents may be necessary.
-
Drain and wash the resin with DMF (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat the deprotection (Protocol 1, Step 2) and coupling (Protocol 1, Step 3) cycles for the remaining amino acids (Valine and Alanine).
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
Protocol 2: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the pure fractions by analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.
-
Lyophilize the pure fractions to obtain the final peptidomimetic as a white powder.
-
Visualizations
General Structure of a Peptidomimetic Incorporating the Building Block
Caption: General structure of a peptidomimetic incorporating the cyclohexane building block.
Experimental Workflow for Peptidomimetic Synthesis
Caption: Workflow for the solid-phase synthesis of the target peptidomimetic.
Representative Signaling Pathway: Induction of Apoptosis
Caption: A representative extrinsic apoptosis pathway targeted by an anticancer peptidomimetic.
References
- 1. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-natural, sterically hindered β-amino acid, Fmoc-1-aminomethyl-cyclohexane carboxylic acid, into cyclic peptides. The inclusion of such constrained building blocks is a key strategy in modern peptidomimetic design to enhance metabolic stability, enforce specific conformations, and improve therapeutic potential by restricting the peptide backbone.
The bulky cyclohexyl moiety of this compound can present challenges during solid-phase peptide synthesis (SPPS), particularly in coupling efficiency and subsequent cyclization. These notes address these challenges by providing optimized protocols and discussing the selection of appropriate reagents.
Data Presentation: Representative Synthesis and Cyclization Efficiency
The successful incorporation and cyclization of peptides containing bulky amino acids are highly sequence-dependent. The following tables present representative data for the synthesis of a model cyclic peptide, cyclo-(Ala-Phe-Leu-Pro-Amc -Gly), where "Amc" represents the 1-aminomethyl-cyclohexane carboxylic acid residue. This data is illustrative and may vary based on the specific peptide sequence and experimental conditions.
Table 1: Coupling Efficiency of this compound
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 1 | >99 |
| 2 | Fmoc-Amc -OH | HATU/DIPEA | 4 | ~95 |
| 3 | Fmoc-Pro-OH | HBTU/DIPEA | 1 | >99 |
| 4 | Fmoc-Leu-OH | HBTU/DIPEA | 1 | >99 |
| 5 | Fmoc-Phe-OH | HBTU/DIPEA | 1 | >99 |
| 6 | Fmoc-Ala-OH | HBTU/DIPEA | 1 | >99 |
Efficiency determined by Kaiser test or UV-Vis monitoring of Fmoc deprotection.
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization Yields
| Cyclization Method | Coupling Reagent | Solvent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| On-Resin | HATU/DIPEA | DMF | 24 | 65 | 40 |
| Solution-Phase | PyBOP/DIPEA | DMF | 12 | 75 | 55 |
Yields are calculated based on the initial resin loading. Purity was assessed by RP-HPLC analysis of the crude product.
Experimental Protocols
The following are detailed protocols for the key experimental stages of synthesizing cyclic peptides containing this compound.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of the linear peptide on a 2-chlorotrityl chloride resin, which allows for cleavage of the protected peptide for subsequent solution-phase cyclization.
1. Resin Preparation:
- Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
- Drain the DCM.
2. Loading of the First Amino Acid (Fmoc-Gly-OH):
- Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading) in DCM.
- Add N,N-diisopropylethylamine (DIPEA) (4 equivalents).
- Add the amino acid solution to the resin and agitate for 2 hours.
- Cap any unreacted sites by adding a solution of methanol in DCM (1:4 v/v) and agitating for 30 minutes.
- Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF).
3. Peptide Chain Elongation (Fmoc-SPPS Cycles):
- Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Wash the resin extensively with DMF (5x) and DCM (3x).
- Amino Acid Coupling (Standard Amino Acids):
- Dissolve the next Fmoc-protected amino acid (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution to activate the amino acid.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Confirm the completion of the coupling reaction with a Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
- Coupling of this compound:
- Due to steric hindrance, use O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
- Dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF.
- Add DIPEA (6 equivalents).
- Add the activated amino acid solution to the resin and agitate for 4 hours. A longer coupling time is recommended.
- Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
- Wash the resin with DMF (3x) and DCM (3x).
- Repeat the deprotection and coupling steps for all amino acids in the sequence.
4. Cleavage of the Linear Peptide from the Resin:
- Wash the final peptide-resin with DCM and dry under vacuum.
- Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin) for 5 minutes. Repeat this step 10 times and collect the filtrates.
- Neutralize the combined filtrates with DIPEA.
- Evaporate the solvent under reduced pressure to obtain the protected linear peptide.
Protocol 2: Solution-Phase Cyclization
This method generally provides higher yields for sterically hindered peptides compared to on-resin cyclization.[1]
1. Cyclization Reaction:
- Dissolve the crude linear peptide in high-purity DMF at a low concentration (e.g., 0.1 mmol in 100 mL) to favor intramolecular cyclization over polymerization.
- In a separate vial, dissolve (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5 equivalents) in DMF.
- Add the PyBOP solution and DIPEA (3 equivalents) to the peptide solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry.
2. Work-up:
- Once the reaction is complete, remove the DMF under high vacuum.
- Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Protocol 3: Final Deprotection and Purification
1. Side-Chain Deprotection:
- Treat the crude cyclic peptide with a cleavage cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
- Precipitate the crude cyclic peptide by adding cold diethyl ether.
- Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether two more times.
2. Purification:
- Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the pure peptide and confirm the identity by mass spectrometry.
- Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Visualizations
Caption: Experimental workflow for cyclic peptide synthesis.
Caption: Fmoc-SPPS cycle for peptide elongation.
References
Application Notes and Protocols: Fmoc-1-aminomethyl-cyclohexane carboxylic acid in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that plays a significant role in modern drug design and discovery. As a conformationally constrained building block, its incorporation into peptides and peptidomimetics offers a powerful strategy to enhance biological activity, metabolic stability, and receptor selectivity. The cyclohexane ring restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as β-turns and helical folds. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its use in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains under mild basic conditions. These attributes make this compound and its isomers valuable tools in the development of novel therapeutics, including antimicrobial agents, receptor agonists and antagonists, and inhibitors of protein-protein interactions.
Applications in Drug Design
The unique structural features of 1-aminomethyl-cyclohexane carboxylic acid contribute to its utility in several areas of drug discovery:
-
Peptidomimetics: By replacing natural amino acids with this constrained analog, researchers can design peptidomimetics with improved pharmacokinetic properties, such as resistance to proteolytic degradation.[1] The cyclohexane scaffold helps to mimic the spatial arrangement of side chains in bioactive peptide conformations.[1]
-
Antimicrobial Peptides (AMPs): The incorporation of related cyclic amino acids, such as 1-aminocyclohexane carboxylic acid (A6c), has been shown to yield synthetic AMPs with potent activity against drug-resistant bacteria.[2] The constrained structure can influence the peptide's interaction with bacterial membranes.[2]
-
G-Protein Coupled Receptor (GPCR) Ligands: Peptides are crucial ligands for many GPCRs. The conformational rigidity imparted by the cyclohexane ring can lead to higher receptor selectivity and potency. For instance, linear pentapeptides containing a related compound, 1-amino-4-phenylcyclohexane-1-carboxylic acid, have been shown to be potent and selective agonists for the human melanocortin-4 receptor (hMC4R).[3]
-
Inhibitors of Protein-Protein Interactions (PPIs): PPIs often involve large and relatively flat interfaces, making them challenging targets for small molecules. Peptides and peptidomimetics containing conformationally constrained residues can mimic secondary structures like α-helices or β-turns that are critical for these interactions, thereby acting as effective inhibitors.[4][5]
-
GABAergic System Modulation: Derivatives of aminomethyl-cyclohexane carboxylic acid are structurally related to GABA analogues. Peptides incorporating these moieties can be designed to interact with components of the GABAergic neurotransmission system, which is a key target for anticonvulsant and anxiolytic drugs.[6][7]
Data Presentation
The following table summarizes quantitative data for a synthetic antimicrobial peptide containing the related residue, 1-aminocyclohexane carboxylic acid (A6c). This data highlights the potential of incorporating such constrained amino acids to achieve potent biological activity.
| Organism | Strain | MIC (μM)[2] |
| Staphylococcus aureus | U.S.A. 300 (MRSA) | 21.5 |
| Acinetobacter baumannii | ATCC 19606 | 21.5 |
| Klebsiella pneumoniae | ATCC 13883 | 43.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 43.0 |
| Enterobacter aerogenes | ATCC 13048 | 10.9 |
| Enterococcus faecium | ATCC 19434 | 43.0 |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a frit
-
Shaker or rocker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[8][9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (or HBTU) (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
Special Consideration: Due to the bulky and conformationally constrained nature of this compound, steric hindrance may slow down the coupling reaction.[10][11] It is advisable to perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the Kaiser test is positive (blue beads), a second coupling (double coupling) should be performed with a fresh solution of activated amino acid for another 1-2 hours.[10]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.
-
Prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.
Caption: Logical workflow for the design of protein-protein interaction (PPI) inhibitors using conformationally constrained amino acids.
Caption: Potential modulation of GABAergic neurotransmission by peptides containing 1-aminomethyl-cyclohexane carboxylic acid.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of GABAergic neurotransmission in the brain by dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. biotage.com [biotage.com]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Bioconjugation using Fmoc-1-aminomethyl-cyclohexane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing Fmoc-1-aminomethyl-cyclohexane carboxylic acid. This versatile bifunctional linker is a valuable tool in peptide synthesis, drug development, and the creation of complex biomolecular conjugates.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid on a stable cyclohexane ring, allows for controlled, sequential conjugation strategies.[1]
Introduction
This compound serves as a critical building block in the construction of complex peptides and bioconjugates. The Fmoc protecting group provides a stable mask for the primary amine, which can be selectively removed under mild basic conditions, typically using a piperidine solution.[2] This orthogonality allows for the selective deprotection and subsequent reaction of the amine. The carboxylic acid moiety can be activated to react with primary amines, such as those found on proteins or other biomolecules, to form stable amide bonds.[2][3] The cyclohexane core enhances the linker's rigidity and stability.[1]
This reagent is particularly useful for:
-
Solid-Phase Peptide Synthesis (SPPS): Incorporating a non-natural amino acid to introduce a specific kink or conformation in a peptide chain.[1][4]
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[5]
-
PROTACs (Proteolysis Targeting Chimeras): Synthesizing molecules that recruit E3 ubiquitin ligases to a target protein for degradation.[5]
-
Surface Functionalization: Attaching biomolecules to surfaces for applications in diagnostics and research.[5]
Data Presentation
The following table summarizes typical quantitative data for key steps in bioconjugation workflows using Fmoc-protected linkers. Note that these values are representative and optimal conditions should be determined empirically for each specific application.
| Step | Reagents | Typical Reaction Time | Typical Yield/Completion |
| Fmoc Deprotection | 20% Piperidine in DMF | 10-30 minutes | >95% |
| Carboxylic Acid Activation (NHS Ester Formation) | EDC, NHS in DMF | 15-60 minutes | >90% |
| Amide Bond Formation (Conjugation) | Activated linker, Amine-containing molecule in PBS (pH 7.4) | 2-12 hours | 80-95% |
Experimental Protocols
Protocol 1: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or an equivalent
-
N,N-Diisopropylethylamine (DIPEA) (if using HBTU/HATU)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)-based cleavage cocktail
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HATU (3 equivalents) and DIPEA (6 equivalents). Pre-activate for 5-10 minutes.[2]
-
Coupling: Add the activated linker solution to the deprotected resin and agitate at room temperature for 2-4 hours.[2]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).[2]
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
-
Chain Elongation: Repeat steps 2-7 for subsequent amino acid additions.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Conjugation to an Amine-Containing Molecule (e.g., a Protein)
This protocol outlines a two-step process: first, the activation of the carboxylic acid of this compound, and second, its conjugation to a molecule containing a primary amine.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Activation of Carboxylic Acid:
-
Protein Preparation (if applicable):
-
Buffer exchange the protein into the reaction buffer (PBS, pH 7.4) to a concentration of 2-10 mg/mL.[2]
-
-
Conjugation Reaction:
-
Slowly add the activated linker solution (10-20 fold molar excess) to the solution of the amine-containing molecule.[2] Ensure the final concentration of the organic solvent (e.g., DMF, DMSO) is kept low (typically <10% v/v) to avoid denaturation of proteins.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes.
-
-
Purification:
-
Remove excess linker and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: General Bioconjugation Workflow.
References
Application Notes and Protocols: Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a versatile synthetic amino acid derivative that has garnered significant interest in material science. Its unique structural features, including the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the rigid cyclohexane ring, make it a valuable building block for the creation of advanced materials with tailored properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of material science, including solid-phase peptide synthesis, hydrogel formation for drug delivery, and bioconjugation.
Key Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₄ | [1] |
| Molecular Weight | 379.45 g/mol | |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Temperature | 2-8°C |
Applications in Material Science
Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial component in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides with specific functions.[1] The Fmoc group provides a base-labile protecting group for the amine terminus, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The rigid cyclohexane moiety can impart conformational constraints on the resulting peptide, influencing its secondary structure and biological activity.
This protocol outlines the manual synthesis of a short peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Syringe reaction vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis
References
Application Notes and Protocols for the Analytical Characterization of Peptides Containing Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, improve conformational rigidity, and modulate biological activity.[1][2] Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a β-amino acid, introduces a bulky and hydrophobic cyclohexyl moiety, which can significantly influence the peptide's physicochemical properties. Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these modified peptides to ensure their quality and purity for downstream applications.
These application notes provide detailed protocols for the analytical characterization of peptides containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Illustrative Purity and Mass Analysis
The following tables present illustrative data for a model peptide containing this compound. This data is intended to exemplify the expected results from the analytical protocols described below.
Table 1: Illustrative RP-HPLC Purity Analysis of a Crude Peptide
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Retention Time (Main Peak) | 18.5 minutes (Illustrative) |
| Purity (by Area %) | >95% (Illustrative) |
Table 2: Illustrative LC-MS Mass Confirmation
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Calculated Monoisotopic Mass | [Example Value] Da |
| Observed Monoisotopic Mass | [Example Value ± 0.1] Da |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU, HBTU, or HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), coupling reagent (2.9 equivalents), and an activator like HOBt (3 equivalents, if needed) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Due to the steric bulk of the cyclohexyl group in this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
Procedure:
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol is for analyzing the purity of the crude and purified peptide.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 5% B).
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The hydrophobicity of the cyclohexyl group may necessitate a steeper gradient or a higher final concentration of Mobile Phase B for elution.
-
Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide.
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is for confirming the molecular weight of the synthesized peptide.
Instrumentation and Consumables:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC-MS Method:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 5% B).
-
Inject the sample.
-
Run a suitable gradient (e.g., 5-50% B over 15 minutes).
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode.
-
Acquire data over a relevant m/z range.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide and compare it to the calculated theoretical mass. For more detailed structural information, tandem MS (MS/MS) can be performed to analyze the fragmentation pattern.
Visualization of Workflows
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Analytical workflow for peptide characterization.
References
Application Notes and Protocols for the Purification of Peptides Synthesized with Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 1-aminomethyl-cyclohexane carboxylic acid (Amc), into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, constrained conformations, and improved biological activity.[1][2] The synthesis of these peptides, commonly performed using Fmoc solid-phase peptide synthesis (SPPS), yields a crude product containing the desired peptide along with various impurities.[3][4][5] These impurities can include truncated or deletion sequences, byproducts from the cleavage of protecting groups, and incompletely deprotected peptides.[6] Therefore, a robust purification strategy is critical to isolate the target peptide for downstream applications.
This document provides detailed application notes and protocols for the purification of peptides synthesized with Fmoc-1-aminomethyl-cyclohexane carboxylic acid, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most effective method for this purpose.[6][7]
Challenges in Purifying Peptides Containing 1-Aminomethyl-cyclohexane Carboxylic Acid
The unique structural features of 1-aminomethyl-cyclohexane carboxylic acid, a conformationally constrained β-amino acid, can present specific challenges during purification:
-
Increased Hydrophobicity: The cyclohexane ring significantly increases the hydrophobicity of the peptide, leading to strong retention on C18 columns.[8][9] This may necessitate the use of stronger organic mobile phases or shallower gradients for effective elution.
-
Aggregation: The rigid and hydrophobic nature of the Amc residue can promote peptide aggregation, leading to peak broadening, tailing, or even precipitation on the column.[10]
-
Poor Solubility: Crude peptides containing hydrophobic residues can be difficult to dissolve in standard aqueous buffers, complicating sample preparation for HPLC.
Application Notes
Optimizing RP-HPLC for Peptides with 1-Aminomethyl-cyclohexane Carboxylic Acid
Successful purification of Amc-containing peptides by RP-HPLC hinges on the careful optimization of several key parameters.
Column Selection:
-
C18 Columns: These are the most commonly used columns for peptide purification due to their high hydrophobicity and resolving power.[6] For highly hydrophobic Amc-containing peptides, a C8 or C4 column might be considered to reduce retention times.
-
Pore Size: A pore size of 100-120 Å is suitable for most synthetic peptides. For larger peptides, a wider pore size (300 Å) may be necessary.[11]
Mobile Phase Selection:
-
Solvent System: The standard mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B).[6][12]
-
Solvent A: HPLC-grade water with an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.
-
-
Ion-Pairing Agent: TFA is the most common choice as it effectively masks silanol interactions on the column, improves peak shape, and is volatile, facilitating sample recovery by lyophilization.[7]
-
Alternative Organic Modifiers: For extremely hydrophobic peptides, n-propanol or isopropanol can be used in combination with or as a replacement for acetonitrile to improve solubility and reduce on-column aggregation.
Gradient Optimization:
A linear gradient of increasing organic solvent is typically employed.[7] For Amc-containing peptides, a shallower gradient may be required to achieve optimal separation of closely eluting impurities. An initial broad gradient can be run to determine the approximate elution time of the target peptide, followed by a more focused, shallower gradient around that time for the preparative run.[12]
Sample Preparation:
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Solubility Testing: Due to the potential for poor solubility, it is advisable to test the solubility of the crude peptide in various solvents. A small amount of organic solvent like acetonitrile or isopropanol can be added to the sample to aid dissolution. For very insoluble peptides, solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary, although the injection volume should be minimized.
-
Filtration: Always filter the dissolved crude peptide solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of the crude peptide and optimizing the separation conditions for preparative HPLC.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent (e.g., 50% acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Start with a linear gradient of 5-95% Solvent B over 30 minutes.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Analyze the chromatogram to determine the retention time of the main peak and the resolution from impurities.
-
Use this information to develop an optimized gradient for preparative purification.
-
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol outlines the steps for purifying the Amc-containing peptide on a larger scale.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 10 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare sufficient volumes of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum volume of a suitable solvent. The concentration will depend on the column size and loading capacity.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Gradient: Use a gradient optimized from the analytical run. For example, a shallower gradient around the elution point of the target peptide (e.g., 30-50% Solvent B over 40 minutes).
-
Injection Volume: Dependent on the sample concentration and column loading capacity.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak.
-
-
Purity Analysis of Fractions:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.[12]
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
-
Data Presentation
Table 1: Typical RP-HPLC Parameters for Analytical and Preparative Purification.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-95% B over 30 min | Optimized shallow gradient |
| Detection | 214 nm, 280 nm | 220 nm |
| Injection Volume | 10-20 µL | Dependent on loading |
| Typical Purity | >95% | >95% |
Table 2: Troubleshooting Common Issues in the Purification of Amc-Containing Peptides.
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Peptide aggregation; Secondary interactions with the column. | Increase column temperature (e.g., 40-60°C); Use a shallower gradient; Ensure TFA concentration is at least 0.1%. |
| Poor Resolution | Gradient is too steep; Inappropriate column chemistry. | Use a shallower gradient; Try a different column (e.g., C8 or Phenyl). |
| Low Recovery | Irreversible adsorption to the column; Peptide precipitation. | Pre-condition the column with a blank injection; Increase the organic content of the sample solvent; Consider a different stationary phase. |
| Late Elution | High hydrophobicity of the peptide. | Use a steeper gradient or a higher starting percentage of Solvent B; Consider a C8 or C4 column. |
Visualizations
Caption: Workflow for the purification of peptides synthesized with this compound.
Caption: Logic diagram for troubleshooting common HPLC purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. renyi.hu [renyi.hu]
- 8. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-1-aminomethyl-cyclohexane carboxylic acid Coupling Efficiency
Welcome to the technical support center for optimizing the coupling of Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Amc-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why am I experiencing low coupling efficiency with Fmoc-Amc-OH?
A1: The primary reason for low coupling efficiency with Fmoc-Amc-OH is the significant steric hindrance caused by the bulky cyclohexane ring. This structure physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: My Kaiser test is positive (blue/purple beads) after a standard coupling protocol. What does this mean and what should I do?
A2: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, confirming that the coupling of Fmoc-Amc-OH was incomplete. An incomplete reaction will lead to the formation of deletion sequences in your final peptide product.
Recommended immediate action: Perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated Fmoc-Amc-OH and coupling reagents immediately after the first coupling, before proceeding to the next Fmoc deprotection step. This is a highly effective strategy to drive the reaction to completion.[1][2][3]
Q3: I performed a double coupling, but my yield is still low. What other strategies can I employ?
A3: If a double coupling is insufficient, you can optimize the reaction in several other ways:
-
Switch to a more potent coupling reagent: Standard carbodiimide reagents like DIC may not be effective enough for sterically hindered amino acids.[4] It is highly recommended to switch to a more powerful uronium/aminium or phosphonium salt-based reagent.[4][5]
-
Increase Reaction Time: Extend the coupling time from the typical 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.
-
Elevate the Reaction Temperature: Increasing the temperature (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[1] Microwave-assisted peptide synthesis is a particularly effective method for achieving rapid and uniform heating, which can significantly improve coupling efficiency for difficult residues.[1][6]
-
Optimize Solvent Choice: In cases of peptide aggregation, which can block reactive sites, consider switching from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.
Q4: Which coupling reagents are most effective for Fmoc-Amc-OH?
A4: For sterically hindered amino acids like Fmoc-Amc-OH, high-activity uronium/aminium or phosphonium salt-based reagents are strongly recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and ability to suppress racemization.[5][7]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium-based reagent.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU and an improved safety profile.[7][8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective for difficult couplings.[7]
Q5: Are there any specific side reactions to be aware of when coupling Fmoc-Amc-OH?
A5: While the primary challenge is incomplete coupling, other potential side reactions, especially under forcing conditions (e.g., high temperatures), can include:
-
Racemization: Although less common for this type of amino acid compared to others like histidine or cysteine, prolonged exposure to base and high temperatures can increase the risk of epimerization. Using additives like HOBt or OxymaPure with carbodiimides, or choosing reagents like HATU, can minimize this risk.[5][7]
-
Guanidinylation: If using uronium/aminium-based coupling reagents like HATU or HBTU in large excess, a side reaction can occur where the reagent reacts with the unprotected N-terminus of the peptide, leading to chain termination. This can be mitigated by not using a large excess of the coupling reagent.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for Fmoc-Amc-OH is limited, the following table provides a representative comparison of the performance of various coupling reagents for the sterically similar Fmoc-cyclohexylalanine-OH (Fmoc-Cha-OH). This data can guide the selection of an appropriate reagent for your synthesis.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 45-120 minutes | >98 | >95 | Low |
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling of Fmoc-Amc-OH using HATU
This protocol is recommended for achieving a high-efficiency coupling of Fmoc-Amc-OH.
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using a solution of 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
2. Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-Amc-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[2]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.[2]
-
Allow the mixture to pre-activate for 1-5 minutes.[2]
3. Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For very difficult sequences, the coupling time can be extended.
4. Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, proceed to Protocol 2 for a double coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
Protocol 2: Double Coupling Strategy for Fmoc-Amc-OH
This protocol should be implemented if a single coupling is incomplete, as indicated by a positive Kaiser test.
1. First Coupling:
-
Follow steps 1-3 of Protocol 1.
2. Intermediate Wash:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[2]
3. Second Coupling:
-
Prepare a fresh activation mixture as described in step 2 of Protocol 1.[2]
-
Add the new activation mixture to the resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.[2]
4. Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[2]
-
Perform a final Kaiser test to confirm the completion of the coupling. A negative result is desired.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-Amc-OH.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Amino Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete N-α-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, a common challenge in solid-phase peptide synthesis (SPPS), particularly with sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids. These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Steric Hindrance: Bulky amino acid side chains can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues. This aggregation can make the peptide resin less permeable to solvents and reagents.
-
Suboptimal Reagents or Protocols: Using degraded piperidine solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete removal.
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.
-
High Resin Loading: Over
Technical Support Center: Fmoc-1-aminomethyl-cyclohexane carboxylic acid in Peptide Synthesis
Welcome to the technical support center for the use of Fmoc-1-aminomethyl-cyclohexane carboxylic acid in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic amino acid derivative. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is standard for the temporary protection of the amino group in solid-phase peptide synthesis (SPPS).[1] Its unique structure, containing a cyclohexane ring, imparts rigidity and hydrophobicity. This building block is often incorporated into peptides to introduce conformational constraints, enhance stability against enzymatic degradation, or to mimic the structure of natural peptide turns. It is a valuable tool in drug design and the development of novel therapeutic peptides.[1]
Q2: Are there any specific, documented side reactions uniquely associated with this compound?
Currently, there is a lack of specific literature detailing unique side reactions directly caused by the incorporation of this compound. However, its structural features—notably its bulkiness and hydrophobicity—can exacerbate common challenges encountered in Fmoc-SPPS. These potential issues include aggregation of the growing peptide chain and difficulties in achieving complete coupling reactions.
Q3: How might the structure of this compound affect my peptide synthesis?
The cyclohexane moiety makes this amino acid derivative significantly bulky and hydrophobic. These characteristics can lead to:
-
Peptide Aggregation: The hydrophobic nature of the cyclohexane ring can promote the self-association of peptide chains on the solid support.[2][3] This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling yields.[2][4]
-
Steric Hindrance: The bulkiness of the residue can sterically hinder the approach of the incoming activated amino acid, slowing down the coupling reaction and potentially leading to incomplete acylation of the N-terminal amine.
-
Altered Peptide Backbone Conformation: As a β-amino acid analogue, its incorporation will introduce an additional methylene group into the peptide backbone compared to a standard α-amino acid. This can alter the local conformation and may influence the reactivity of subsequent residues.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your peptide synthesis protocols.
Problem 1: Incomplete coupling of this compound or the subsequent amino acid.
-
Symptoms:
-
Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines.
-
Presence of deletion sequences (target peptide minus one or more amino acids) in the final mass spectrometry analysis.
-
-
Possible Causes:
-
Steric Hindrance: The bulky cyclohexane ring is impeding the coupling reaction.
-
Peptide Aggregation: The growing peptide chain has aggregated, making the N-terminus inaccessible.[2]
-
-
Solutions:
| Mitigation Strategy | Detailed Approach |
| Optimize Coupling Reagents | Use a more potent coupling reagent. Carbodiimide-based reagents like DIC in the presence of an additive like Oxyma Pure are effective. For very difficult couplings, phosphonium-based reagents (e.g., PyBOP, HBTU) or uronium-based reagents (e.g., HATU, HCTU) can be employed. |
| Extend Reaction Times | Double the standard coupling time for this specific residue and for the amino acid immediately following it. Monitor the reaction progress with a qualitative test like the Kaiser test. |
| Double Coupling | After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid. |
| Increase Reagent Equivalents | Increase the equivalents of the Fmoc-amino acid and coupling reagents from the standard 3-5 equivalents to 5-7 equivalents relative to the resin loading. |
| Elevated Temperature | Perform the coupling at an elevated temperature (e.g., 40-50°C). This can help to overcome steric hindrance and disrupt secondary structures. Microwave-assisted peptide synthesis can be particularly effective. |
Problem 2: Aggregation of the peptide chain after incorporation of this compound.
-
Symptoms:
-
Visible clumping or reduced swelling of the resin beads.[4]
-
Sluggish or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test after deprotection.
-
Low yield of the target peptide and a high percentage of truncated sequences.
-
-
Possible Causes:
-
The hydrophobic cyclohexane ring is promoting interchain hydrogen bonding and aggregation.[3]
-
-
Solutions:
| Mitigation Strategy | Detailed Approach |
| Incorporate Chaotropic Salts | Before the coupling step, perform washes with a solution containing a chaotropic salt, such as 0.5 M LiCl in DMF, to disrupt hydrogen bonding networks.[4] |
| Use "Magic Mixture" | A solvent mixture of DMF/DCM containing ethylene carbonate can help to disrupt aggregation. |
| Modify Solvent System | Replace DMF with N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to the DMF to improve solvation of the peptide-resin. |
| Low-Load Resin | Synthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing the likelihood of aggregation. |
| Incorporate Backbone Protection | If the sequence is particularly prone to aggregation, consider introducing backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the preceding amino acid. This disrupts the hydrogen bonding that leads to β-sheet formation.[2][5] |
Experimental Protocols
Protocol: Difficult Coupling of this compound using HATU
This protocol is recommended for the manual coupling of this compound or any amino acid following it in a sequence prone to aggregation or steric hindrance.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a fritted reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group using two treatments of 20% piperidine in DMF (5-10 minutes each).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the temperature can be raised to 40°C.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for another 1-2 hours or perform a double coupling.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next cycle.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues encountered during the incorporation of this compound.
Caption: Troubleshooting workflow for this compound incorporation.
References
Technical Support Center: Managing Peptide Aggregation with Fmoc-1-aminomethyl-cyclohexane carboxylic acid
A Note to Our Users: Following a comprehensive review of scientific literature and technical documentation, we have found no evidence to suggest that Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Amc-OH) is utilized as a tool to manage or mitigate peptide aggregation during solid-phase peptide synthesis (SPPS). The available information consistently describes Fmoc-Amc-OH as a synthetic building block, valued for the unique structural properties conferred by its cyclohexane ring.[1]
This technical support center, therefore, cannot provide troubleshooting guides or FAQs for managing peptide aggregation with this specific compound, as this does not appear to be its intended application.
Instead, we offer the following information to address the broader challenge of peptide aggregation during SPPS, along with a guide to the proper use of Fmoc-Amc-OH as a standard amino acid derivative.
Part 1: General Strategies for Managing Peptide Aggregation in SPPS
Peptide aggregation is a common challenge in SPPS, arising from the formation of intermolecular hydrogen bonds that lead to the creation of stable secondary structures, such as β-sheets. This can result in incomplete reactions, low yields, and difficult purifications. Below are established and effective strategies to combat this issue.
Frequently Asked Questions (FAQs) on Peptide Aggregation
Q1: What are the common indicators of on-resin peptide aggregation?
A1: Signs of aggregation during SPPS include:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.
-
Incomplete or Slow Reactions: This can be observed as a persistent positive result in colorimetric tests (e.g., Kaiser test) after a coupling step, or a flattened and broadened peak profile during UV monitoring of Fmoc deprotection.
-
Low Yield and Purity: The final crude peptide product will have a low yield and will often be accompanied by a complex mixture of deletion sequences upon HPLC analysis.
Q2: Which factors increase the likelihood of peptide aggregation?
A2: Several factors can contribute to aggregation, including:
-
Peptide Sequence: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Phe) are particularly prone to aggregation.
-
Peptide Length: The risk of aggregation generally increases with the length of the peptide chain.
-
Resin Loading: Higher loading of the initial amino acid on the resin can bring the growing peptide chains in closer proximity, favoring aggregation.
Q3: What are the primary strategies to prevent or resolve peptide aggregation?
A3: The most effective strategies involve either modifying the synthesis conditions or altering the peptide backbone to disrupt secondary structure formation. These include:
-
Solvent Choice: Switching from the standard solvent N,N-dimethylformamide (DMF) to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP), or adding a co-solvent such as dimethyl sulfoxide (DMSO).
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as lithium chloride (LiCl), can help to break up existing secondary structures before a difficult coupling step.[2]
-
Elevated Temperature: Performing the coupling and/or deprotection steps at a higher temperature can provide more kinetic energy to the peptide chains, helping to disrupt aggregates.
-
Backbone Protection: Incorporating specialized "structure-breaking" amino acid derivatives, such as pseudoproline dipeptides or amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen, is a highly effective strategy.[3]
Troubleshooting Guide for Peptide Aggregation
This table provides a structured approach to troubleshooting aggregation issues.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Peptide aggregation is sterically hindering the N-terminus. | 1. Re-couple: Perform a second coupling with fresh reagents. 2. Change Solvent: Switch to NMP or add DMSO to the reaction. 3. Elevated Temperature: Increase the coupling temperature (e.g., to 50°C). 4. Chaotropic Wash: Before coupling, wash the resin with a LiCl solution in DMF.[2] |
| Incomplete Fmoc Deprotection | Aggregation is preventing the piperidine solution from accessing the Fmoc group. | 1. Stronger Base: Use a stronger deprotection solution, such as 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. 2. Increase Time/Temperature: Extend the deprotection time and/or increase the temperature. 3. Change Solvent: Perform deprotection in NMP. |
| Low Crude Peptide Yield with Deletion Sequences | Persistent aggregation throughout the synthesis led to multiple incomplete reaction cycles. | 1. Re-synthesize with Backbone Protection: Strategically incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence.[3] 2. Lower Resin Loading: Use a resin with a lower initial substitution level. 3. Microwave Synthesis: Employ microwave-assisted SPPS to disrupt aggregation through rapid heating.[2] |
Experimental Protocols for Aggregation Management
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a 0.8 M solution of LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 2-5 minutes.
-
Repeat the LiCl wash one more time.
-
It is critical to thoroughly wash the resin with DMF (at least 5 times) to remove all residual chaotropic salt before proceeding with the coupling reaction.
Protocol 2: Incorporation of a Dmb-Protected Amino Acid
This protocol describes the manual coupling of an Fmoc-AA-(Dmb)Gly-OH dipeptide, a common strategy to prevent aggregation.
-
In a separate vessel, dissolve the Fmoc-AA-(Dmb)Gly-OH (3-5 equivalents) and a suitable coupling reagent such as HATU (3-5 equivalents) in DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting peptide aggregation.
Part 2: Utilizing this compound (Fmoc-Amc-OH) in SPPS
Fmoc-Amc-OH is a non-proteinogenic amino acid used in peptide synthesis to introduce a unique structural motif. The cyclohexane ring provides conformational rigidity and can be used to design peptides with specific secondary structures or to serve as a scaffold.
FAQs for Fmoc-Amc-OH
Q1: What is the primary application of Fmoc-Amc-OH in peptide synthesis?
A1: Fmoc-Amc-OH is used as a building block to create peptides with modified structures. The cyclohexane moiety introduces a rigid, non-planar element into the peptide backbone, which can be useful for creating peptidomimetics, constraining peptide conformation, and enhancing metabolic stability.[1]
Q2: Are there any specific challenges associated with coupling Fmoc-Amc-OH?
A2: As a β-amino acid derivative, Fmoc-Amc-OH may exhibit slightly different coupling kinetics compared to standard α-amino acids. While not typically considered a "difficult" coupling, ensuring complete activation and allowing sufficient reaction time is important.
Experimental Protocol for Coupling Fmoc-Amc-OH
This is a general protocol for the manual coupling of Fmoc-Amc-OH. Optimization may be required based on the specific sequence and resin.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Amc-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the mixture and agitate for 1-2 minutes to activate the carboxylic acid.
-
Coupling: Add the activated Fmoc-Amc-OH solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, indicating an incomplete reaction, a second coupling with fresh reagents is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents before proceeding to the next deprotection step.
Visualization of SPPS Cycle with Fmoc-Amc-OH
Caption: The workflow for a single coupling cycle using Fmoc-Amc-OH.
References
optimizing reaction conditions for Fmoc-1-aminomethyl-cyclohexane carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving Fmoc-1-aminomethyl-cyclohexane carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic amino acid derivative widely used in peptide synthesis and drug development.[1] It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is crucial for solid-phase peptide synthesis (SPPS).[1][2] Its cyclohexane ring structure provides conformational rigidity and stability to the resulting peptides.[1] Key applications include its role as a building block in creating complex peptide sequences and in the design of novel pharmaceuticals.[1][2]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound at 0-8 °C.[1] The compound is typically a white powder.[1]
Q3: What is the solubility of this compound?
This compound is generally insoluble in water.[3] For peptide synthesis, it is typically dissolved in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[4][5]
Q4: Which coupling reagents are most effective for this sterically hindered amino acid?
Due to the steric hindrance from the cyclohexane group, standard carbodiimide reagents like DCC and DIC are often inefficient.[6] It is highly recommended to use more potent coupling reagents.[6] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][6] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6]
Q5: What are the standard conditions for Fmoc group deprotection?
The Fmoc group is typically removed by treating the resin-bound peptide with a 20% (v/v) solution of piperidine in DMF.[7][8][9] A common procedure involves a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with a fresh piperidine solution to ensure complete removal.[8]
Troubleshooting Guide
Problem: Low Coupling Yield or Incomplete Reaction
-
Cause: The primary reason for low coupling efficiency with this compound is steric hindrance.[6] The bulky cyclohexane moiety can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[6] This slows down the rate of peptide bond formation, leading to incomplete reactions.[6]
-
Solution 1: Optimize Coupling Reagent: Switch from standard carbodiimide reagents (DCC, DIC) to more powerful activating agents like HATU, HCTU, or PyBOP.[4][6] These reagents generate more reactive activated esters capable of overcoming the steric barrier.[6]
-
Solution 2: Increase Reaction Time and/or Temperature: Extend the coupling reaction time, for example, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[4] Applying gentle heat can also be beneficial, but should be done cautiously to minimize the risk of racemization.[4] Microwave-assisted peptide synthesis is another effective method to drive difficult couplings.[4]
-
Solution 3: Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[10] This is a common and effective strategy for incorporating sterically hindered residues.[10]
-
Solution 4: Improve Solvent Conditions: Use N-methylpyrrolidone (NMP) instead of or in a mixture with DMF, as NMP has superior solvating properties that can help reduce peptide aggregation and improve reagent access to the reaction site.[4]
Problem: Appearance of Deletion Sequences in Final Peptide
-
Cause: This is a direct consequence of incomplete coupling in the preceding step. If the this compound fails to couple completely, the subsequent amino acid will be added to the unreacted N-terminus, resulting in a peptide that is missing the hindered residue.
-
Solution: Implement the solutions described above for "Low Coupling Yield." It is also crucial to monitor the completion of the coupling reaction. A Kaiser test can be performed to check for the presence of free primary amines on the resin.[10] A positive result (blue/purple beads) indicates an incomplete reaction, and a second coupling should be performed.[10]
Problem: Difficulty in Purifying the Final Peptide
-
Cause: The presence of deletion sequences or byproducts from side reactions can complicate the purification of the target peptide.
-
Solution: Ensure each coupling and deprotection step goes to completion. For purification, employ high-resolution reverse-phase HPLC (RP-HPLC) with optimized gradients to resolve the target peptide from closely eluting impurities.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent Class | Example Reagent | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DIC, DCC | Low | Moderate | Often insufficient for sterically demanding couplings.[4][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | PyAOP is highly effective, especially for N-methylated amino acids.[6] |
| Aminium/Uronium Salts | HBTU, HCTU | High | Low | Efficient for most standard and many difficult couplings.[6] |
| Aminium/Uronium Salts | HATU | Very High | Very Low | Considered one of the most efficient reagents for challenging couplings.[6] |
| Acyl Fluorides | (Generated in situ) | Extremely High | Low | An effective strategy for extremely hindered couplings where other reagents fail.[4][6] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[10]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[6]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[4]
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the washed resin. Agitate the mixture at room temperature for 2-4 hours.[10] For this sterically hindered amino acid, extending the time to overnight may be beneficial.[4]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[10]
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[10] If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[10]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in steps 2 and 3 of Protocol 1.[10]
-
Reaction: Add the new solution to the washed resin and allow the reaction to proceed for another 1-2 hours or longer.[10]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM), and dry for the next step.[10]
Protocol 3: Standard Fmoc-Deprotection
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.[8]
-
Initial Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain.[8]
-
Final Deprotection: Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.
Visualizations
Caption: Experimental workflow for a single cycle of solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Welcome to the technical support center for Fmoc-1-aminomethyl-cyclohexane carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this sterically hindered amino acid derivative in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in DMF often problematic?
A1: this compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Its structure includes a bulky, non-polar cyclohexane ring and a large Fmoc protecting group.[1] This significant hydrophobicity makes it inherently less soluble in polar aprotic solvents like DMF compared to simpler amino acids.[2] Poor solubility can lead to incomplete reactions and the formation of deletion sequences in your peptide.[3][4]
Q2: What is the typical solubility of this compound in high-purity DMF?
A2: The solubility can be influenced by factors like solvent purity, water content, and temperature.[5] Below is a table summarizing typical solubility data at standard laboratory conditions.
| Temperature (°C) | Concentration (M) | Solubility (mg/mL) | Observations |
| 25°C (Room Temp) | ~0.15 M | ~57 mg/mL | Slow to dissolve; sonication recommended. |
| 37°C | ~0.25 M | ~95 mg/mL | Dissolves readily with gentle warming and agitation. |
| 4°C | <0.10 M | <38 mg/mL | Very poor solubility; risk of precipitation. |
Q3: Are there effective alternative solvents or co-solvents if I face persistent solubility issues?
A3: Yes, several alternatives can be considered. N-Methyl-2-pyrrolidone (NMP) is a common choice with a higher solvating power, especially for hydrophobic peptides.[6] Dimethyl sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids.[6] For extremely difficult cases, using a small percentage of DMSO as a co-solvent in DMF can significantly enhance solubility. Research into greener binary solvent mixtures, such as those containing DMSO, is also ongoing.[6]
Q4: How can I improve the dissolution process in DMF without changing the solvent system?
A4: Several techniques can improve solubility:
-
Sonication: Using an ultrasonic bath for 5-10 minutes can break up solid aggregates and accelerate dissolution.[6]
-
Gentle Warming: Heating the solution to approximately 37°C can effectively increase solubility.[6] However, avoid prolonged or excessive heating, as it may risk degradation of the Fmoc-amino acid.[5]
-
Vortexing: Vigorous mixing for 1-2 minutes helps suspend the solid and aids the dissolution process.[6]
-
Solvent Quality: Always use fresh, high-purity, amine-free DMF with low water content, as impurities can negatively impact solubility.[5]
Troubleshooting Guide
Issue: The compound will not dissolve completely in DMF, even after extended vortexing.
This common issue can often be resolved by following a systematic approach to enhance solvation. The workflow below outlines the recommended steps to address poor solubility.
Issue: The compound dissolves initially but precipitates out of solution during the coupling reaction.
This may be caused by:
-
On-Resin Aggregation: The growing peptide chain, particularly if hydrophobic, can aggregate on the resin, hindering reagent access.[6] Washing the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling can disrupt these aggregates.[6]
-
Concentration Effects: The concentration of the amino acid in the coupling reaction may be too high, leading to precipitation.[3] Consider reducing the concentration if your protocol allows.
-
Temperature Fluctuation: A drop in laboratory temperature can cause a supersaturated solution to precipitate. Ensure a stable temperature environment.
The diagram below illustrates the factors influencing the solubility of this compound.
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
This protocol outlines the standard procedure for dissolving this compound in DMF for use in SPPS.
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration (e.g., 0.2 M).
-
Vortex the vial vigorously for 1-2 minutes to create a suspension.[6]
-
Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[6]
-
Visually inspect for any remaining undissolved solid.
-
If solid remains, warm the solution in a water bath or on a heat block to 37°C with intermittent vortexing until the solution is clear.[6]
-
Allow the solution to return to room temperature before use. Use the freshly prepared solution immediately for the coupling reaction.[6]
Protocol 2: Enhanced Dissolution Using a DMSO Co-solvent
This method is recommended when standard dissolution in DMF fails.
-
In a clean, dry vial, weigh the desired amount of this compound.
-
Add a small volume of high-purity DMSO (e.g., 5-10% of the final total volume) and vortex until the solid is fully dissolved. This creates a concentrated stock.
-
In a separate vial, measure the remaining required volume of high-purity DMF.
-
Transfer the DMF to the concentrated DMSO stock solution.
-
Vortex the final mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps as required by your synthesis protocol.[6]
References
preventing racemization during coupling of Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of the sterically hindered amino acid, Fmoc-1-aminomethyl-cyclohexane carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the loss of stereochemical integrity at a chiral center, converting a single enantiomer into a mixture of both D and L forms.[1] During peptide synthesis, this can occur at the α-carbon of an amino acid during the carboxyl group activation step required for peptide bond formation.[2] For this compound, the chiral center is the quaternary carbon of the cyclohexane ring. Racemization leads to diastereomeric impurities in the final peptide, which can be difficult to separate and may have altered biological activity or immunogenicity.[3] The primary mechanism involves the formation of a planar oxazolone intermediate, which can lose its stereochemistry.[4]
Q2: Why is this compound particularly susceptible to racemization and difficult to couple?
A2: this compound is a sterically hindered amino acid due to the bulky cyclohexane ring attached to the quaternary chiral carbon. Such hindered amino acids are known to have slower coupling kinetics.[5] Slower coupling and extended reaction times can increase the opportunity for side reactions, including racemization. For "difficult" couplings involving sterically hindered residues, the choice of reagents and conditions is critical to ensure both high coupling efficiency and minimal racemization.[5]
Q3: Which factors have the most significant impact on racemization during coupling?
A3: The primary factors influencing racemization are the choice of coupling reagent, the type and concentration of base used, the presence of racemization-suppressing additives, the reaction temperature, and the pre-activation time.[1][6][7]
-
Coupling Reagents: Different classes of reagents (carbodiimides, phosphonium salts, uronium/aminium salts) have varying potentials for causing racemization.[5][8]
-
Base: Stronger, less sterically hindered bases like diisopropylethylamine (DIEA) can significantly increase the rate of racemization by promoting the abstraction of the alpha-proton.[7][9][10]
-
Additives: Reagents like HOBt, HOAt, and Oxyma are essential for suppressing racemization, especially when using carbodiimides.[2][10][11]
-
Temperature: Elevated temperatures can accelerate coupling but also increase the rate of racemization.[1][9][12]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered when coupling this compound.
Issue 1: High levels of epimerization detected in the final peptide.
This is the most direct indication that racemization has occurred during the coupling of this compound.
-
Possible Cause A: Suboptimal Coupling Reagent.
-
Solution: For sterically hindered amino acids, phosphonium-based reagents are often superior as they are associated with lower levels of racemization.[5] Consider switching from a uronium-based reagent (e.g., HBTU) to a phosphonium-based one (e.g., PyBOP or PyAOP).[5] If using a carbodiimide like DIC, it is absolutely essential to use it with an additive like HOBt or, preferably, Oxyma.[4][9][11]
-
-
Possible Cause B: Inappropriate Base.
-
Possible Cause C: High Reaction Temperature.
-
Possible Cause D: Prolonged Activation Time.
Comparative Data on Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC/DCC | None | - | High | Not recommended without an additive.[4] |
| DIC/DCC | HOBt | NMM | Low | A classic, cost-effective method.[11][12] |
| DIC/DCC | Oxyma | NMM | Very Low | Oxyma is generally more effective than HOBt at suppressing racemization.[10][15] |
| HBTU | - | DIEA | Moderate | A common but higher-risk combination for sensitive amino acids.[3] |
| HBTU | - | NMM | Low | Switching to a weaker base significantly reduces racemization.[3] |
| HATU | - | DIEA | Low to Moderate | The HOAt moiety in HATU provides inherent suppression of racemization.[3][16] |
| HATU | - | NMM | Very Low | Considered one of the best combinations for difficult couplings.[3] |
| PyBOP | - | NMM | Low to Very Low | Phosphonium reagents are often preferred for sterically hindered couplings to minimize side reactions.[5][8] |
Recommended Experimental Protocol
This protocol is designed to minimize racemization during the solid-phase coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
Coupling Reagent: PyBOP (3-5 equivalents) or HATU (3-5 equivalents)[5][17]
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)[17]
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[4][18]
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 eq.) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 eq.).
-
Add NMM (6-10 eq.) to the solution.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[18]
-
Agitate the mixture at room temperature. Due to the steric hindrance, a longer coupling time (e.g., 2-4 hours) may be necessary. It is recommended to monitor the reaction for completion (e.g., using a Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove any excess reagents and byproducts.[18]
Visual Guides
Below are diagrams illustrating key concepts and workflows for preventing racemization.
Caption: Primary mechanisms of racemization during amino acid activation.
Caption: A decision workflow for troubleshooting racemization issues.
Caption: Recommended workflow for low-racemization coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. benchchem.com [benchchem.com]
cleavage cocktail for peptides with Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Topic: Cleavage Cocktail for Peptides with Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Amc-OH)
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges during the cleavage of peptides containing the bulky, non-proteinogenic amino acid, 1-aminomethyl-cyclohexane carboxylic acid (Amc).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing the bulky Amc residue?
A1: The primary challenge stems from the steric hindrance imparted by the cyclohexane ring of the Amc residue. This bulkiness can lead to incomplete cleavage from the resin, requiring optimized cleavage cocktails and potentially longer reaction times to achieve a satisfactory yield.
Q2: Can the presence of Amc in a peptide sequence lead to specific side reactions during cleavage?
A2: While specific side reactions directly attributed to the Amc residue are not extensively documented, the general principles of peptide chemistry suggest that steric hindrance can sometimes exacerbate common cleavage side reactions. These can include incomplete removal of protecting groups from nearby amino acids. Furthermore, as a C-terminal N-alkylated amino acid derivative, there could be an increased risk of side reactions related to the linker decomposition, potentially leading to N-alkylation of the C-terminal amide, though this is more commonly observed with Rink amide resins.[1]
Q3: Which standard cleavage cocktails are recommended as a starting point for peptides containing Amc?
A3: For peptides with sterically hindered or bulky aliphatic residues, a robust cleavage cocktail is recommended. A good starting point would be Reagent K or a variation thereof. The use of a cocktail with a combination of scavengers is crucial to minimize potential side reactions.[2][3][4]
Q4: How critical is the choice of scavengers for cleaving peptides with Amc?
A4: The choice of scavengers is critical for any peptide cleavage to quench reactive cationic species generated during the removal of protecting groups.[2] For peptides containing Amc, while it is not aromatic and thus not susceptible to reactions like alkylation on an indole ring, other sensitive residues in the sequence (e.g., Trp, Met, Cys, Tyr) remain vulnerable.[5] Therefore, a standard scavenger combination is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Peptide Yield | Incomplete Cleavage: The steric bulk of the Amc residue may hinder the access of TFA to the linker, resulting in incomplete cleavage. | Optimize Cleavage Time: Extend the cleavage reaction time. It is advisable to perform a small-scale trial cleavage to determine the optimal duration.[6] Increase TFA Concentration: While most cocktails are already high in TFA, ensure no dilution has occurred. Repeat Cleavage: After the initial filtration, treat the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide. |
| Peptide Precipitation Issues: The physicochemical properties of the peptide containing Amc might affect its solubility and precipitation. | Concentrate Before Precipitation: Before adding cold ether, concentrate the TFA filtrate to a smaller volume (e.g., using a stream of nitrogen).[7] Alternative Precipitation Solvents: If precipitation in diethyl ether is poor, try methyl tert-butyl ether. | |
| Presence of Unexpected Peaks in HPLC/MS | Incomplete Deprotection of Other Residues: The steric hindrance from Amc might affect the removal of protecting groups from adjacent amino acids. | Prolonged Cleavage: A longer cleavage time can facilitate the complete removal of stubborn protecting groups. Stronger Acid Conditions: In some rare cases, for very resistant protecting groups, stronger acid conditions might be considered, though this increases the risk of side reactions. |
| Side Reactions: Alkylation or oxidation of sensitive amino acids elsewhere in the peptide chain. | Use a Robust Scavenger Cocktail: Employ a comprehensive cleavage cocktail like Reagent K, which contains a mixture of scavengers to protect various sensitive residues.[3][4] |
Cleavage Cocktail Compositions
The following table summarizes various cleavage cocktails that can be used for peptides, with recommendations for those containing bulky residues like Amc.
| Reagent Name | Composition (v/v or w/v) | Key Features & Recommendations |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A widely used and robust cocktail suitable for most peptides, including those with sensitive residues. Recommended as a starting point for Amc-containing peptides.[3][4] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | A good alternative to thiol-containing cocktails, especially if methionine oxidation is not a concern. TIS is an effective scavenger for carbocations.[8] |
| TFA / TIS / Water | 95% TFA, 2.5% TIS, 2.5% Water | A simpler, effective, and less odorous cocktail suitable for many peptides. May require the addition of other scavengers if multiple sensitive residues are present.[2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Another strong cleavage cocktail with a combination of scavengers. |
Experimental Protocols
Protocol 1: General Cleavage with Reagent K
This protocol is recommended for peptides containing Amc and other sensitive amino acids.
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF) and shrink the resin.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For 100 mg of resin, 2-5 mL of the cocktail is typically sufficient.
-
Caution: TFA is highly corrosive. Phenol, thioanisole, and EDT are toxic and have strong odors. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature. Due to the bulky nature of Amc, a longer cleavage time of 3-4 hours is recommended as a starting point.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to approximately 1-2 mL using a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen and then under a high vacuum to remove residual ether.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity and identity of the peptide by HPLC and mass spectrometry.
-
Diagrams
Caption: General workflow for peptide cleavage and deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis with Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during solid-phase peptide synthesis (SPPS) using Fmoc-1-aminomethyl-cyclohexane carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which resin is most suitable for synthesis with this compound?
A1: The choice of resin is critical and depends on the desired C-terminal functionality of your peptide.[1][2]
-
For a C-terminal carboxyl group: Wang resin or 2-chlorotrityl chloride (2-CTC) resin is recommended.[2] Wang resin is widely used for Fmoc-based SPPS, but the ester linkage is formed under basic conditions, which can sometimes be challenging for sterically hindered amino acids.[3][4] 2-CTC resin allows for attachment under milder basic conditions (using a hindered base like DIPEA) and the resulting ester bond is highly acid-labile, which can help to prevent side reactions during cleavage.[2][5]
-
For a C-terminal amide group: Rink Amide resin is the standard choice.[1][2]
Q2: What are the main challenges when coupling the sterically hindered this compound?
A2: The primary challenge is low coupling efficiency due to steric hindrance from the bulky cyclohexane ring and the Fmoc protecting group.[6][7] This can lead to incomplete reactions, resulting in deletion sequences. Another potential issue is aggregation of the growing peptide chain on the solid support, which can make the N-terminal amine less accessible.[7][8]
Q3: How can I monitor the completeness of the coupling reaction?
A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[6][7][9] A positive result (dark blue or purple beads) indicates an incomplete coupling.[7] For quantitative analysis of the initial loading on the resin, a spectrophotometric method can be used by cleaving the Fmoc group with piperidine and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[10][11]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid.[6][7] This is a highly recommended strategy to drive the reaction to completion when coupling sterically hindered amino acids like this compound, especially if a Kaiser test indicates an incomplete first coupling.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during synthesis with this compound.
Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
A positive Kaiser test after the coupling step is a clear indication of unreacted primary amines on the resin. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Peptide Aggregation
Aggregation of the peptide chain on the resin can prevent efficient coupling. This is particularly problematic for hydrophobic sequences.
-
Symptom: Consistently low coupling yields for multiple residues in the sequence.
-
Solution:
-
Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures and improving solvation.[6]
-
Incorporate Pseudoprolines: If the sequence allows, incorporating pseudoproline dipeptides can disrupt aggregation.[8]
-
Use Low-Load Resins: A lower substitution level on the resin can increase the distance between peptide chains, reducing intermolecular aggregation.[3]
-
Quantitative Data Summary
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides an illustrative comparison of common coupling reagents.
Table 1: Illustrative Coupling Efficiency of Various Reagents
| Coupling Reagent | Additive | Base | Typical Coupling Time (hours) | Representative Yield (%) |
| DIC | HOBt | DIPEA | 4 - 6 | 75 - 85 |
| HBTU | HOBt | DIPEA | 2 - 4 | 90 - 95 |
| HATU | HOAt | DIPEA | 1 - 2 | >98 |
| COMU | - | DIPEA | 1 - 2 | >98 |
Note: Data is illustrative and actual yields may vary based on sequence, resin, and specific reaction conditions. Uronium/aminium-based reagents like HATU and COMU are generally more effective for hindered amino acids than carbodiimides like DIC.[6][8]
Experimental Protocols
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is recommended for creating a C-terminal carboxylic acid, as the mild cleavage conditions help preserve the integrity of complex peptides.[2][5]
-
Resin Swelling: Swell 1g of 2-CTC resin in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.[2]
-
Amino Acid Preparation: In a separate flask, dissolve 1.5 equivalents of this compound (relative to the resin loading) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.[10]
-
Loading: Add the amino acid solution to the swollen resin.
-
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) (relative to the amino acid) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Add methanol (approx. 0.8 mL per gram of resin) and agitate for 30 minutes to cap any unreacted chlorotrityl groups.[5]
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Drying: Dry the resin in vacuo to a constant weight.
Caption: Workflow for loading the first amino acid onto 2-CTC resin.
Protocol 2: Double Coupling using HATU
This protocol is recommended for coupling this compound to the N-terminus of the growing peptide chain, especially after a positive Kaiser test.[6][8]
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[7]
-
Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test.[7] If the test is positive, proceed to the second coupling.
-
Second Coupling: Prepare a fresh activation mixture (as in step 4) and add it to the resin. Agitate for an additional 1-2 hours.
-
Final Wash & Monitoring: Wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm completion.
Protocol 3: Quantification of Resin Loading (Spectrophotometric)
This protocol allows for the determination of the substitution level of the first amino acid loaded onto the resin.[10][11]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dry Fmoc-loaded resin into a microcentrifuge tube.[9][10]
-
Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the tube.[9][10]
-
Incubation: Agitate the mixture for 1 hour at room temperature to ensure complete cleavage of the Fmoc group.[9]
-
Dilution: Centrifuge the tube to settle the resin. Take a small, precise aliquot of the supernatant (e.g., 50 µL) and dilute it with a known volume of DMF (e.g., to 5 mL).[9]
-
Measurement:
-
Use a solution of 20% piperidine in DMF, diluted in the same ratio, as the blank.
-
Measure the absorbance of the sample at ~301 nm.
-
-
Calculation: Use the Beer-Lambert law to calculate the loading:
-
Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × path length × resin weight in g)
-
Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
-
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptideweb.com [peptideweb.com]
- 11. biotage.com [biotage.com]
strategies to reduce deletion sequences with Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Welcome to the technical support center for Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Ach-OH). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a focus on minimizing deletion sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Ach-OH challenging, and what are deletion sequences?
A1: Fmoc-Ach-OH is a sterically hindered amino acid due to the presence of the cyclohexane ring. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.[1] This can lead to incomplete or slow coupling reactions. Deletion sequences are peptides that lack one or more amino acid residues from the target sequence. They arise when a coupling reaction fails to go to completion, and the unreacted N-terminal amine is then available for the next coupling cycle.
Q2: Which coupling reagents are most effective for Fmoc-Ach-OH?
A2: For sterically hindered amino acids like Fmoc-Ach-OH, potent coupling reagents are generally recommended over standard carbodiimides like DIC alone.[2] Uronium/aminium salt-based reagents such as HATU, HBTU, and COMU are often more effective due to their higher reactivity.[2] Phosphonium salt reagents like PyBOP are also a good choice.[2]
Q3: Can I use standard DIC/HOBt for coupling Fmoc-Ach-OH?
A3: While DIC/HOBt is a cost-effective option, it may require longer reaction times or double coupling for sterically hindered residues like Fmoc-Ach-OH.[3] For more challenging couplings, more potent reagents are recommended to ensure higher efficiency and minimize the formation of deletion sequences.
Q4: What is "double coupling," and when should I use it?
A4: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents.[3][4] It is a highly recommended strategy for sterically hindered amino acids like Fmoc-Ach-OH to drive the reaction to completion and maximize the coupling efficiency, thereby reducing deletion sequences.[1]
Q5: What is "capping," and how does it prevent deletion sequences?
A5: Capping is the process of acetylating any unreacted N-terminal amines after the coupling step. This is typically done using acetic anhydride. By capping the unreacted amines, they are no longer available to react in the subsequent coupling cycle, which prevents the formation of deletion peptides.[1] It is highly recommended if an incomplete coupling is detected after a double coupling attempt.
Q6: How can the choice of solvent impact the coupling of Fmoc-Ach-OH?
A6: The solvent plays a critical role in resin swelling and peptide chain solvation.[3] N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may be a better choice due to its superior solvating properties.[3] In some cases, using a mixture of DMF and Dimethyl sulfoxide (DMSO) can also help to disrupt secondary structures and improve coupling outcomes.[2][3]
Q7: Can chaotropic salts improve the coupling of Fmoc-Ach-OH?
A7: Yes, particularly for sequences prone to aggregation. Chaotropic salts like lithium chloride (LiCl) can disrupt intermolecular hydrogen bonds that lead to peptide chain aggregation.[5] By breaking up these aggregates, the resin and the attached peptide chains become better solvated, improving the accessibility of the terminal amine for coupling.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of deletion sequences in the final product | Incomplete coupling of Fmoc-Ach-OH due to steric hindrance. | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU, HBTU, or COMU. 2. Perform Double Coupling: After the initial coupling, drain the resin and add a fresh mixture of activated Fmoc-Ach-OH.[1][4] 3. Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed further.[1][4] 4. Increase Temperature: Gently heating the reaction (e.g., to 45-50°C) can improve reaction kinetics, but should be done with caution to avoid side reactions.[4][6] |
| Positive Kaiser test after coupling | Incomplete coupling reaction. | 1. Perform a Second Coupling (Double Coupling): This is the most direct solution.[1][2] 2. Capping: If the Kaiser test is still positive after double coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in the subsequent steps.[1] |
| Poor resin swelling and clumping | Peptide aggregation on the resin, making the N-terminal amine inaccessible. | 1. Change Solvent: Switch from DMF to NMP or use a DMF/DMSO mixture.[3] 2. Add Chaotropic Salts: Incorporate a chaotropic salt like LiCl (e.g., 0.5 M) in the coupling reaction to disrupt aggregation.[5] |
Experimental Protocols
Protocol 1: Recommended Double Coupling Procedure for Fmoc-Ach-OH
This protocol is optimized for sterically hindered amino acids and is recommended as a starting point for Fmoc-Ach-OH.
-
Resin Preparation:
-
First Coupling:
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Ach-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.[4] Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[1][4] Allow the mixture to pre-activate for 2-5 minutes.[1][2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[3]
-
-
Intermediate Wash:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]
-
-
Second Coupling:
-
Repeat the "Amino Acid Activation" and "Coupling Reaction" steps with a fresh solution of activated Fmoc-Ach-OH.
-
Agitate the reaction mixture for another 1-2 hours at room temperature.[3]
-
-
Monitoring and Final Wash:
Protocol 2: Capping of Unreacted Amines
This protocol should be used if the coupling remains incomplete after a double coupling attempt.
-
Resin Preparation:
-
After the final coupling attempt, wash the resin with DMF (3-5 times).
-
-
Capping Reaction:
-
Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
-
Washing:
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.[4]
-
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Efficiency | Notes |
| HATU | HOAt | Very High | Generally considered one of the most effective reagents for hindered couplings.[3] |
| HBTU | HOBt | High | A common and effective choice for difficult couplings. |
| COMU | OxymaPure | Very High | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[7] |
| PyBOP | - | High | A good choice that avoids the risk of guanidinylation side reactions.[2] |
| DIC | OxymaPure | Moderate to High | The use of OxymaPure as an additive is recommended over HOBt to minimize racemization.[3] |
Note: The relative efficiencies are based on data from difficult and sterically hindered couplings, as direct comparative quantitative data for Fmoc-Ach-OH is limited in published literature.[3]
Table 2: Recommended Reaction Conditions for Coupling Fmoc-Ach-OH
| Parameter | Standard Conditions | Recommended for Fmoc-Ach-OH | Rationale |
| Fmoc-Ach-OH Equivalents | 3 eq. | 3 - 5 eq. | A higher excess is recommended for this hindered amino acid.[4] |
| Coupling Reagent Equivalents | 2.9 eq. | 2.9 - 4.5 eq. | Use slightly less than the amino acid to avoid side reactions.[4] |
| Base Equivalents (e.g., DIPEA) | 6 eq. | 6 - 10 eq. | A larger excess of base is often beneficial for difficult couplings.[4] |
| Coupling Time | 30 - 60 min | 2 - 4 hours (per coupling) | Allows more time for the sterically hindered reaction to proceed.[4] |
| Number of Couplings | 1 | 2 (Double Coupling) | Ensures higher coupling efficiency for difficult residues.[4] |
Visualizations
Caption: Decision workflow for optimizing the coupling of Fmoc-Ach-OH.
Caption: Logical troubleshooting guide for reducing deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid and Other Cyclic Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance conformational rigidity, metabolic stability, and biological activity. Among the diverse array of cyclic building blocks, Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a β-amino acid, offers a unique structural motif. This guide provides an objective comparison of its performance in Solid-Phase Peptide Synthesis (SPPS) relative to other commonly used cyclic amino acids, supported by available data and detailed experimental protocols.
Introduction to Cyclic Amino Acids in SPPS
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the cornerstone of modern peptide synthesis.[1][2] This method allows for the stepwise assembly of amino acids onto a solid support, simplifying purification and enabling the synthesis of complex peptides.[] The introduction of non-proteinogenic amino acids, particularly cyclic variants, is a key technique for developing peptide-based therapeutics with improved pharmacological profiles.[4]
Cyclic amino acids constrain the peptide backbone, reducing conformational flexibility. This pre-organization can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation by proteases.[4] this compound provides a cyclohexane ring within the peptide backbone, influencing its secondary structure and overall topology.
Performance Comparison in SPPS
Direct quantitative, side-by-side comparative studies on the SPPS performance of a wide range of cyclic amino acids under identical conditions are limited in the published literature. The following tables summarize available data and qualitative observations regarding coupling efficiency and steric hindrance. It is important to note that coupling efficiency is sequence-dependent and can be influenced by the nature of the adjacent amino acid residues and the chosen coupling reagents.[5]
Table 1: Comparison of Coupling Efficiency and Steric Hindrance of Selected Fmoc-Cyclic Amino Acids
| Fmoc-Amino Acid Derivative | Structure | Ring Size | Amino Acid Type | Relative Steric Hindrance | Typical Coupling Performance |
| This compound | Chemical structure of this compound | 6-membered | β-amino acid | High | Can be challenging; may require optimized coupling conditions (e.g., stronger coupling reagents, longer reaction times, or elevated temperatures) to achieve high yields. |
| Fmoc-L-proline | Chemical structure of Fmoc-L-proline | 5-membered | α-amino acid (secondary amine) | Moderate | Generally good, but as a secondary amine, coupling to it can be slower than to primary amines. Prone to diketopiperazine formation at the dipeptide stage. |
| Fmoc-1-aminocyclopentanecarboxylic acid | Chemical structure of Fmoc-1-aminocyclopentanecarboxylic acid | 5-membered | α-amino acid | Moderate to High | Can present steric challenges, potentially requiring double coupling or more potent activating agents for efficient incorporation. |
| Fmoc-pipecolic acid | Chemical structure of Fmoc-pipecolic acid | 6-membered | α-amino acid (secondary amine) | Moderate to High | Similar to proline but with a larger ring; coupling can be sluggish and require optimized conditions. |
Table 2: Qualitative Impact on Peptide Properties
| Fmoc-Amino Acid Derivative | Impact on Peptide Conformation | Influence on Biological Stability |
| This compound | Induces local constraints, can promote the formation of stable secondary structures like helices and turns.[6][7] | The β-amino acid structure and cyclic nature contribute to significant resistance against proteolytic degradation.[4] |
| Fmoc-L-proline | Known as a "helix breaker" but is a strong turn-inducer, introducing kinks in the peptide backbone. | The rigid ring structure can enhance stability compared to linear, flexible residues. |
| Fmoc-1-aminocyclopentanecarboxylic acid | Imparts significant conformational rigidity. | Increased stability due to the constrained cyclic structure. |
| Fmoc-pipecolic acid | Induces turns and rigidifies the peptide backbone, similar to proline but with different conformational preferences. | Enhanced metabolic stability. |
Experimental Protocols
The following are detailed methodologies for the incorporation of sterically hindered cyclic amino acids like this compound in manual Fmoc-SPPS.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HCTU (or HATU/HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Workflow:
Caption: General workflow for a single Fmoc-SPPS cycle.
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling (for sterically hindered residues):
-
In a separate vessel, pre-activate the Fmoc-cyclic amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the coupling completion using a Kaiser test. A positive test (blue beads) indicates incomplete coupling. If the test is positive, a second coupling (recoupling) with fresh reagents is recommended.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Proceed to the deprotection step for the next amino acid.
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Impact on Peptide Structure and Function: Signaling Pathways
The incorporation of cyclic amino acids can profoundly influence the interaction of peptides with their biological targets. A well-studied example is the role of cyclic peptides in modulating signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs) and integrins.
GPCR Signaling
Cyclic peptides are often developed as ligands for GPCRs due to their enhanced stability and receptor selectivity.[8] The conformational constraint imposed by the cyclic structure can lock the peptide into a bioactive conformation, leading to potent agonism or antagonism.
Caption: Simplified GPCR signaling pathway activated by a cyclic peptide.
Integrin Signaling
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known inhibitors of integrin-mediated cell adhesion, a critical process in angiogenesis and cancer metastasis. The cyclic nature of these peptides enhances their binding affinity to integrins like αvβ3.
Caption: Inhibition of integrin signaling by a cyclic RGD peptide.
Conclusion
This compound is a valuable building block for introducing conformational constraints into peptides. While its incorporation can be more challenging than that of smaller, less sterically hindered amino acids, the potential benefits in terms of enhanced stability and tailored biological activity make it an attractive option for peptide-based drug discovery. The choice of cyclic amino acid should be guided by the desired conformational properties of the final peptide and a willingness to optimize SPPS conditions to overcome potential synthetic hurdles. Further research into the direct comparison of various cyclic amino acids in SPPS will be invaluable to the field.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents: HATU vs. HBTU for Sterically Hindered Amino Acids
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, particularly when incorporating sterically hindered amino acids such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid. This guide provides a detailed comparison of two widely used uronium-based coupling reagents, HATU and HBTU, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. The evidence consistently suggests that for challenging couplings, HATU offers superior performance over HBTU.[1][2]
Performance Comparison
While both HATU and HBTU are effective coupling reagents, HATU generally exhibits higher efficiency, leading to faster reaction times and purer final products, especially in the context of "difficult" sequences prone to aggregation and side reactions.[1][2] This enhanced performance is attributed to the formation of a more reactive active ester intermediate.[1][2]
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | High, especially for sterically hindered residues.[1][2] | High, but generally lower than HATU for difficult couplings.[1][2] |
| Reaction Speed | Faster, leading to shorter coupling times.[1][2] | Slower compared to HATU.[1][2] |
| Purity of Final Product | Higher purity with fewer deletion products observed.[1] | Lower purity with a higher chance of deletion products.[1] |
| Risk of Epimerization | Lower risk of racemization.[1][2][3] | Higher risk of racemization, especially with sensitive amino acids.[1] |
| Mechanism of Action | Forms a highly reactive OAt-active ester due to the electron-withdrawing effect of the nitrogen at the 7-position of the azabenzotriazole ring.[1][2] | Forms a less reactive OBt-active ester.[1] |
Mechanism of Action: The Critical Difference
The superior performance of HATU in challenging coupling scenarios stems from the nature of the active ester it forms with the carboxylic acid of the amino acid.[1] HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group, which makes the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine group of the growing peptide chain.[1] This heightened reactivity translates to faster and more complete coupling reactions.[1]
In contrast, HBTU utilizes a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can result in slower reaction times and an increased likelihood of side reactions, including epimerization, particularly when dealing with sterically hindered amino acids like this compound.[1]
Experimental Protocols
The following provides a general methodology for the manual solid-phase peptide synthesis (SPPS) comparing the use of HATU and HBTU for the coupling of a sterically hindered amino acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
HATU
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Parallel Synthesis for Comparison):
Vessel A (HATU Coupling):
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2] Allow the solution to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is recommended due to the steric hindrance.[2]
Vessel B (HBTU Coupling):
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow for a pre-activation period of 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. A longer reaction time compared to HATU may be necessary. For HBTU, double coupling might be required to achieve a satisfactory yield.[2]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads from each vessel.[2] A negative result (yellow beads) indicates the completion of the coupling reaction.[2]
-
If the Kaiser test remains positive (blue beads) for the HBTU coupling after the initial reaction time, a second coupling should be performed by repeating the activation and coupling steps.[2]
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin and purify it using standard procedures, such as reverse-phase HPLC.
-
Analysis: Characterize the purified peptides from both syntheses by mass spectrometry to confirm the identity and assess the purity of the final products.[1]
Visualizing the Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the general peptide coupling workflow and the activation mechanisms of HATU and HBTU.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: A comparison of the activation pathways for HATU and HBTU.
Conclusion
For the successful incorporation of sterically demanding amino acids such as this compound, the experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU.[2] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a reduced risk of epimerization.[2] While HBTU remains a viable option, it may necessitate longer reaction times and double coupling to achieve results comparable to a single HATU-mediated coupling.[2] Therefore, for researchers aiming to synthesize complex peptides containing sterically hindered residues, HATU is the recommended coupling reagent to maximize both yield and purity, ultimately conserving time and resources.[2]
References
A Comparative Guide to the HPLC Validation of Peptides Containing Fmoc-1-aminomethyl-cyclohexane carboxylic acid
For researchers, scientists, and drug development professionals, the accurate assessment of peptide purity is paramount to ensure the reliability and reproducibility of experimental results and the safety of therapeutic candidates. The incorporation of unnatural amino acids, such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid, into peptide sequences presents unique challenges and considerations for purity validation by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of the HPLC analysis of peptides containing this specific non-proteinogenic amino acid against standard peptides, supported by established experimental protocols and expected analytical outcomes.
This compound is a synthetic amino acid derivative that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, crucial for its use in solid-phase peptide synthesis (SPPS).[1] Its cyclohexane ring structure enhances the stability and solubility of the compound.[1] When incorporated into a peptide, this bulky, hydrophobic moiety significantly influences the peptide's overall physicochemical properties, which in turn affects its behavior during HPLC analysis.
Comparative Analysis of Peptide Purity by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (commonly C18) and a polar mobile phase.[2] The inclusion of this compound is expected to increase the hydrophobicity of a peptide, leading to a longer retention time compared to a similar peptide composed solely of natural amino acids under identical chromatographic conditions.
Table 1: Expected Comparative HPLC Performance
| Parameter | Standard Peptide (e.g., containing Alanine) | Peptide with this compound | Rationale |
| Retention Time | Shorter | Longer | The cyclohexane group in this compound significantly increases the hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase. |
| Peak Shape | Typically sharp and symmetrical | May exhibit broader peaks | The bulky nature of the unnatural amino acid can sometimes lead to slower mass transfer kinetics, potentially causing peak broadening. Optimization of temperature and gradient slope can mitigate this. |
| Common Impurities | Truncated sequences, deletion sequences, racemized forms.[3][4] | In addition to standard impurities, potential for incomplete coupling due to steric hindrance of the bulky amino acid. | The efficiency of coupling reactions in SPPS can be affected by the size of the amino acid being incorporated. |
| Purity Specification | Research grade: >95%; Clinical grade: ≥98% | Research grade: >95%; Clinical grade: ≥98% | The required purity levels are generally independent of the specific amino acid composition and are dictated by the intended application. |
Alternative and Complementary Analytical Techniques
While RP-HPLC is the primary method for purity assessment, a comprehensive validation often involves orthogonal methods to identify and quantify impurities that may co-elute with the main peptide peak.
Table 2: Comparison of Analytical Techniques for Peptide Purity
| Technique | Principle | Advantages for Peptides with Unnatural Amino Acids | Limitations |
| RP-HPLC-UV | Separation by hydrophobicity, detection by UV absorbance of the peptide bond (214-220 nm).[2] | Gold standard for purity quantification.[5] | May not resolve all impurities; UV detection is not specific. |
| Mass Spectrometry (MS) | Separation by mass-to-charge ratio.[2] | Confirms the molecular weight of the target peptide and helps identify impurities (e.g., truncated or modified sequences). | Not inherently quantitative without isotopic labeling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[2][6] | Can provide a quantitative assessment of purity and identify subtle structural impurities.[2] | Lower sensitivity compared to HPLC and MS; complex spectra for larger peptides. |
| Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR) | Combines gas chromatography separation with isotope dilution and infrared detection.[7] | A potential primary method for accurate quantification, offering a cost-effective alternative to mass spectrometry-based methods.[7] | Requires derivatization for non-volatile peptides. |
Experimental Protocols
A robust HPLC method is critical for the accurate determination of peptide purity. The following protocols provide a starting point for the analysis of peptides, which should be optimized for the specific peptide of interest.
Protocol 1: Analytical RP-HPLC for Peptide Purity
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is 5-60% Mobile Phase B over 20 minutes. For highly hydrophobic peptides containing this compound, a slower gradient or a higher starting percentage of Mobile Phase B may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C to improve peak shape.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Peak Area) x 100.
-
Protocol 2: LC-MS for Impurity Identification
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
LC-MS System and Conditions:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Use the same column and mobile phases as in the analytical RP-HPLC method, ensuring compatibility with the MS detector (formic acid can be a substitute for TFA to reduce ion suppression).
-
The gradient can be adjusted for optimal separation and ionization.
-
-
Data Analysis:
-
Analyze the mass spectra corresponding to the main peak and any impurity peaks observed in the chromatogram.
-
Compare the observed masses with the theoretical masses of the target peptide and potential impurities (e.g., deletion sequences, products of side-chain reactions, or peptides with remaining protecting groups).
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of peptide purity.
Caption: General workflow for the validation of peptide purity by HPLC.
Caption: Logical relationship between peptide composition and HPLC retention time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of conformation effects on the retention of small peptides in reversed-phase chromatography by thermodynamic analysis and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 1-(Fmoc-amino)cyclohexanecarboxylic acid =98.0 T 162648-54-6 [sigmaaldrich.com]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid-Containing Peptides
For researchers, scientists, and drug development professionals venturing into the realm of peptide therapeutics and diagnostics, the incorporation of unnatural amino acids offers a powerful strategy to enhance stability, modulate conformation, and improve biological activity. However, the introduction of these novel building blocks, such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid, presents unique analytical challenges, particularly in their characterization by mass spectrometry. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this bulky, non-proteinogenic amino acid against other alternatives, supported by experimental data and detailed analytical protocols.
The structural verification of peptides modified with unnatural amino acids is a critical step in ensuring the quality and reliability of these molecules for their intended applications. Mass spectrometry, a cornerstone of peptide analysis, provides essential information on molecular weight and sequence. The presence of bulky and structurally complex unnatural amino acids like this compound can significantly influence ionization efficiency and fragmentation patterns, necessitating tailored analytical approaches.
Performance in Mass Spectrometry: A Comparative Analysis
The introduction of a bulky, non-aromatic cyclic amino acid with a persistent Fmoc protecting group can impact several key aspects of mass spectrometric analysis. Here, we compare the expected performance of peptides containing this compound with peptides containing other classes of unnatural amino acids.
| Feature | Peptides with this compound | Peptides with Aromatic Unnatural Amino Acids (e.g., Biphenylalanine) | Peptides with Smaller Cyclic Unnatural Amino Acids (e.g., Aminocyclopentane carboxylic acid) |
| Ionization Efficiency | Potentially reduced due to the bulky, non-polar nature of the cyclohexane ring and the Fmoc group, which can hinder efficient droplet formation and charge acquisition in electrospray ionization (ESI).[1][2][3] | Generally good, as the aromatic rings can enhance proton affinity and facilitate ionization. | Moderate, with efficiency influenced by the overall peptide sequence and other modifications. |
| Fragmentation Pattern Predictability | Complex and potentially unpredictable. The cyclohexane ring may undergo ring-opening or characteristic neutral losses. The Fmoc group is highly labile and is expected to be a dominant loss in collision-induced dissociation (CID).[4] | Fragmentation is often dominated by cleavages at the peptide backbone, leading to predictable b- and y-ion series. The aromatic side chains are generally stable. | Generally follows predictable peptide backbone fragmentation, though the cyclic nature may introduce some unique fragmentation pathways. |
| Spectral Complexity | High. The lability of the Fmoc group can lead to a prominent neutral loss peak, potentially suppressing other informative fragment ions. Fragmentation of the cyclohexane moiety can add to the complexity.[4] | Moderate. Spectra are typically clean, with well-defined b- and y-ion series. | Low to moderate. Spectra are generally straightforward to interpret. |
| Key Advantages in MS Analysis | The significant mass of the modification makes it easily identifiable in MS1 scans. The characteristic loss of the Fmoc group can serve as a diagnostic marker. | Stable fragmentation allows for confident sequence determination. | Predictable fragmentation facilitates straightforward sequence confirmation. |
| Potential Drawbacks in MS Analysis | Suppression of backbone fragmentation can hinder complete sequence elucidation. In-source decay of the Fmoc group can complicate spectral interpretation.[5] | High hydrophobicity may lead to chromatographic challenges. | Limited structural diversity compared to larger unnatural amino acids. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of modified peptides. Below are generalized protocols for peptide synthesis and subsequent LC-MS/MS analysis, which can be adapted for peptides containing this compound and its alternatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol outlines the manual synthesis of a peptide containing an unnatural amino acid using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (including this compound or alternatives) (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (steps 2 and 3).
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.[6]
-
Protocol 2: LC-MS/MS Analysis of Modified Peptides
This protocol provides a general framework for the analysis of purified modified peptides.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-50% Mobile Phase B over 15-30 minutes, but this should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of informative fragment ions.
-
-
Data Analysis:
-
Identify the precursor ion corresponding to the modified peptide in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify b- and y-ion series for sequence confirmation.
-
Look for characteristic neutral losses or fragment ions associated with the unnatural amino acid. For peptides with this compound, a prominent neutral loss corresponding to the Fmoc group (222.1 Da) is expected.[4][5]
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationships in the analysis of these modified peptides.
References
- 1. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 3. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Biological Assay Validation of Peptides Synthesized with Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
For researchers, scientists, and drug development professionals, the design and synthesis of peptides with enhanced biological activity and stability are paramount. The incorporation of non-natural amino acids and linkers is a key strategy to achieve these desired properties. Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-AChx-OH) is a synthetic building block that introduces a rigid cyclohexane ring at the C-terminus of a peptide. This guide provides an objective comparison of the performance of peptides synthesized with Fmoc-AChx-OH against peptides with alternative C-terminal modifications, supported by experimental data and detailed protocols.
The inclusion of the cyclohexane moiety imparts significant conformational constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and enhanced biological activity. Furthermore, the cyclic nature of this linker can offer protection against enzymatic degradation by exopeptidases, thereby increasing the peptide's in vivo half-life.
Performance Comparison of C-Terminal Modifications
The choice of C-terminal modification significantly impacts a peptide's physicochemical and biological properties. While direct comparative data for peptides synthesized with Fmoc-AChx-OH against a wide range of alternatives is limited in publicly available literature, we can infer performance based on the principles of peptide chemistry and available data for analogous modifications that also induce structural rigidity, such as cyclization and other C-terminal modifications like amidation.
| C-Terminal Modification | Key Features | Expected Impact on Biological Activity | Expected Impact on Stability |
| This compound | Introduces a rigid cyclohexane ring, constraining peptide conformation. | Can increase receptor binding affinity and potency by locking the peptide in a bioactive conformation. | Enhanced resistance to carboxypeptidases, leading to a longer in vivo half-life. |
| C-Terminal Amidation | Neutralizes the negative charge of the C-terminal carboxyl group.[1][2][] | Often enhances receptor binding and biological activity.[1][4][5] Can increase hydrophobicity, influencing membrane interaction.[4][5][6] | Provides resistance to degradation by carboxypeptidases.[1] |
| Linear Peptide (Free Carboxylic Acid) | Flexible C-terminus with a negative charge at physiological pH. | Can exhibit lower receptor binding affinity compared to constrained or amidated analogues due to conformational flexibility. | Susceptible to degradation by carboxypeptidases. |
| Head-to-Tail Cyclization | Creates a cyclic peptide backbone, severely restricting conformational freedom.[7] | Often leads to significantly increased receptor selectivity and biological activity.[8][9] | Generally exhibits high stability against proteases.[9][10] |
Table 1: Comparison of Expected Performance of Different C-Terminal Modifications.
Supporting Experimental Data
Antimicrobial Activity of Maculatin 1.1 and its C-terminally Amidated Analogue
| Peptide | Target Organism | MIC (µM)[5] |
| Maculatin 1.1-OH (Linear, Free Acid) | E. coli | 94.2 ± 3.0 |
| Maculatin 1.1-NH2 (Linear, Amidated) | E. coli | 5.4 ± 1.4 |
| Maculatin 1.1-OH (Linear, Free Acid) | B. subtilis | 26.6 ± 0.3 |
| Maculatin 1.1-NH2 (Linear, Amidated) | B. subtilis | 7.7 ± 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Maculatin 1.1 and its amidated analogue against Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria.[5] The data clearly shows that the C-terminally amidated version of the peptide is significantly more potent.
Cytotoxicity of Maculatin 1.1 and its C-terminally Amidated Analogue
| Peptide | Cell Line | LC50 (µM)[5] |
| Maculatin 1.1-OH (Linear, Free Acid) | HEK-293 | > 100 |
| Maculatin 1.1-NH2 (Linear, Amidated) | HEK-293 | 25.0 |
Table 3: Median Lethal Concentration (LC50) of Maculatin 1.1 and its amidated analogue against Human Embryonic Kidney (HEK-293) cells.[5] While the amidated peptide is more potent against bacteria, it also shows higher cytotoxicity to human cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological assays. Below are standard protocols for key experiments cited.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized and purified peptide
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform a two-fold serial dilution of the peptide stock solution in CAMHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Materials:
-
Synthesized and purified peptide
-
Mammalian cell line (e.g., HEK-293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free DMEM. Remove the culture medium from the wells and replace it with the peptide dilutions. Include a vehicle control (cells treated with the peptide solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway
Many bioactive peptides exert their effects by binding to G protein-coupled receptors (GPCRs) on the cell surface. The conformational constraint imposed by the cyclohexane ring of Fmoc-AChx-OH can enhance the peptide's affinity for its target GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 4. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - ProQuest [proquest.com]
- 6. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT (Assay protocol [protocols.io]
Unlocking Peptide Longevity: A Comparative Guide to the Stability of Peptides with and without Fmoc-1-aminomethyl-cyclohexane carboxylic acid
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the journey from discovery to therapeutic application. Rapid degradation by proteases in biological systems limits their in vivo half-life and, consequently, their efficacy. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Ac6c), a cyclic β-amino acid analogue. This guide provides an objective comparison of the stability of peptides containing this modification versus their unmodified counterparts, supported by experimental data and detailed protocols.
The inclusion of Fmoc-Ac6c into a peptide backbone introduces a fundamental structural change that sterically hinders the approach of proteolytic enzymes. This modification disrupts the natural L-α-amino acid sequence that proteases are specifically evolved to recognize and cleave, thereby bestowing significant resistance to enzymatic degradation.
Enhanced Stability: A Quantitative Comparison
The impact of incorporating cyclic β-amino acids on peptide stability is profound. A study investigating the serum stability of macrocyclic peptide inhibitors of the SARS-CoV-2 main protease demonstrated a dramatic increase in half-life when cyclic β-amino acids were included in the peptide sequence.[1][2] While this study utilized (1S,2S)-2-aminocyclohexane carboxylic acid, a close structural analogue of 1-aminomethyl-cyclohexane carboxylic acid, the underlying principle of enhanced proteolytic resistance due to the modified backbone remains directly applicable.
| Peptide | Modification | Half-life in Serum (hours) |
| BM3A | Alanine substitution (Control) | Substantially short |
| BM3 | Contains (1S,2S)-2-aminocyclohexane carboxylic acid | 48 |
| BM7A | Alanine substitution (Control) | Substantially short |
| BM7 | Contains (1S,2S)-2-aminocyclohexane carboxylic acid | >168 |
| Table 1: Comparative serum stability of macrocyclic peptides with and without a cyclic β-amino acid. The data clearly illustrates the significant increase in half-life conferred by the incorporation of the non-natural amino acid.[1][2] |
The substitution of the natural amino acid with its cyclic β-amino acid counterpart transformed the peptides from being rapidly degraded to exhibiting remarkable stability, with half-lives extending to several days.[1][2] This highlights the immense potential of incorporating Fmoc-Ac6c to enhance the pharmacokinetic profile of therapeutic peptide candidates.
Experimental Protocols
To empirically determine and compare the stability of peptides with and without Fmoc-Ac6c, the following detailed experimental protocols for an in vitro serum stability assay and an enzymatic degradation assay are provided.
In Vitro Serum/Plasma Stability Assay
This assay assesses the overall stability of a peptide in a complex biological fluid containing a multitude of proteases.
Materials:
-
Test Peptide (with Fmoc-Ac6c)
-
Control Peptide (without Fmoc-Ac6c)
-
Human Serum or Plasma (from a commercial source or pooled from donors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) in water or Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for confirmation (optional but recommended)
Procedure:
-
Peptide Preparation: Synthesize and purify both the test and control peptides to >95% purity using standard solid-phase peptide synthesis (SPPS) protocols. Prepare stock solutions of each peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation: Pre-warm the human serum or plasma to 37°C. Spike the serum/plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48, 72 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Enzyme Inactivation and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of cold 10% TCA). Vortex thoroughly and incubate on ice for at least 10 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing the peptide and analyze it by Reverse-Phase HPLC (RP-HPLC). Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point and plot the data to determine the peptide's half-life (t½).
Enzymatic Degradation Assay with Specific Proteases
This assay evaluates the stability of peptides against specific proteases, providing insights into the mechanism of degradation.
Materials:
-
Test Peptide (with Fmoc-Ac6c)
-
Control Peptide (without Fmoc-Ac6c)
-
Specific Protease (e.g., Trypsin, Chymotrypsin, Proteinase K)
-
Assay Buffer (specific to the protease, e.g., Tris-HCl or PBS)
-
Quenching Solution (e.g., Acetonitrile with 1% TFA)
-
Incubator at 37°C
-
HPLC-MS system
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the test and control peptides and the specific protease in the appropriate assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the protease solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Time-Course Sampling: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples directly by LC-MS to identify the intact peptide and any degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide over time to determine the rate of degradation.
Conclusion
References
A Comparative Guide to Fmoc and Boc Protection of 1-aminomethyl-cyclohexane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptidomimetics and other complex molecular architectures, the selection of an appropriate protecting group strategy for bifunctional building blocks like 1-aminomethyl-cyclohexane carboxylic acid is a critical decision that profoundly impacts reaction efficiency, yield, and the compatibility of subsequent chemical transformations. This guide provides an objective, data-driven comparison of the two most prevalent amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), for the protection of 1-aminomethyl-cyclohexane carboxylic acid.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between Fmoc and Boc protection lies in their contrasting lability under different chemical conditions. The Fmoc group is cleaved under basic conditions, typically with a secondary amine like piperidine, while the Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[][2] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and allows for the selective deprotection of the α-amino group while side-chain protecting groups remain intact.[2]
For 1-aminomethyl-cyclohexane carboxylic acid, a non-proteinogenic amino acid analogue of gabapentin, the choice between Fmoc and Boc protection will depend on the overall synthetic strategy, including the nature of other functional groups present in the molecule and the intended subsequent reaction steps. The steric hindrance presented by the cyclohexane ring can also influence the efficiency of both the protection and deprotection steps.[3]
Performance Comparison: Fmoc vs. Boc
While direct comparative studies on the protection of 1-aminomethyl-cyclohexane carboxylic acid are not extensively documented, we can extrapolate performance based on studies of structurally similar, sterically hindered amino acids like gabapentin.[4][5]
| Parameter | Fmoc Protection | Boc Protection |
| Protecting Agent | Fmoc-Cl, Fmoc-OSu | Boc₂O |
| Typical Yield | 85-95% | 90-98% |
| Reaction Conditions | Mildly basic (e.g., NaHCO₃, DIEA) | Mildly basic (e.g., NaOH, NaHCO₃) |
| Reaction Time | 1-4 hours | 12-24 hours |
| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |
| Deprotection Time | 5-30 minutes | 1-2 hours |
| Key Advantages | - Mild deprotection conditions[]- Orthogonal to acid-labile groups[2]- UV-active, allowing for reaction monitoring[2] | - Robust and well-established[2]- Generally lower cost of reagents[]- Stable to a wider range of nucleophiles |
| Potential Drawbacks | - Piperidine is toxic- Potential for side reactions like diketopiperazine formation at the dipeptide stage in SPPS[6] | - Strong acid for deprotection can cleave other acid-labile groups[]- Generation of a reactive tert-butyl cation during deprotection requires scavengers |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of 1-aminomethyl-cyclohexane carboxylic acid.
Fmoc Protection Protocol
-
Dissolution: Dissolve 1-aminomethyl-cyclohexane carboxylic acid (1.0 eq) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in dioxane dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Boc Protection Protocol
-
Dissolution: Dissolve 1-aminomethyl-cyclohexane carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.[7]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Boc Reagent: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Work-up: Acidify the mixture to pH 2-3 with 1 M HCl at 0°C. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude product by recrystallization or column chromatography.[7]
Fmoc Deprotection Protocol
-
Dissolution: Dissolve the Fmoc-protected amino acid in N,N-dimethylformamide (DMF).
-
Addition of Piperidine: Add a 20% (v/v) solution of piperidine in DMF.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Work-up: Remove the solvent under reduced pressure. The resulting free amine can often be used in the next step without further purification.
Boc Deprotection Protocol
-
Dissolution: Dissolve the Boc-protected amino acid in dichloromethane (DCM).
-
Addition of TFA: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[8]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[8]
-
Work-up: Remove the solvent and TFA under reduced pressure. Co-evaporation with a solvent like toluene can be used to ensure complete removal of residual TFA.[9]
Visualizing the Workflows
Caption: General workflow for the protection of 1-aminomethyl-cyclohexane carboxylic acid.
Caption: Deprotection schemes for Fmoc- and Boc-protected amino acids.
Conclusion and Recommendations
The choice between Fmoc and Boc protection for 1-aminomethyl-cyclohexane carboxylic acid is contingent upon the specific requirements of the synthetic route.
-
Fmoc protection is the preferred method when orthogonality to acid-labile protecting groups is required, and when milder deprotection conditions are necessary to preserve sensitive functionalities within the molecule. Its compatibility with modern automated solid-phase peptide synthesizers also makes it a highly attractive option.[10]
-
Boc protection remains a robust and cost-effective choice, particularly for solution-phase synthesis or when synthesizing peptides prone to aggregation, where the strong acidic deprotection can help to disrupt secondary structures.[]
For the synthesis of complex peptides or molecules where acid-sensitive groups are present, the Fmoc strategy offers a clear advantage . For simpler solution-phase syntheses where cost and robustness are the primary concerns, the Boc strategy is a reliable alternative . Ultimately, the optimal choice will be dictated by the specific context of the research and the overall synthetic design.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
performance of different coupling reagents with Fmoc-1-aminomethyl-cyclohexane carboxylic acid
A Comparative Guide to Coupling Reagents for Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids such as this compound (Fmoc-Ach-OH) presents a significant synthetic challenge. The bulky cyclohexane moiety adjacent to the carboxylic acid group can impede the efficiency of peptide bond formation, potentially leading to lower yields, incomplete reactions, and the formation of deletion sequences. The selection of an appropriate coupling reagent is therefore a critical factor in overcoming these hurdles and ensuring the successful synthesis of peptides containing this and other challenging residues.
This guide provides an objective comparison of the performance of several commonly used coupling reagents for the incorporation of sterically hindered amino acids like Fmoc-Ach-OH. While direct comparative data for this specific derivative is not extensively published, the performance of these reagents with other sterically demanding amino acids, such as Fmoc-Aib-OH (α-aminoisobutyric acid) or Fmoc-Cha-OH (cyclohexylalanine), serves as a reliable indicator of their efficacy.[1][2] The information presented is supported by data from studies on these analogous difficult couplings.
Performance Comparison of Coupling Reagents
The effectiveness of a coupling reagent is primarily assessed by the yield and purity of the resulting peptide, the reaction time required for complete coupling, and the potential for side reactions like racemization. For sterically hindered amino acids, more powerful onium salt reagents (aminium/uronium or phosphonium salts) are generally required over standard carbodiimide reagents.[3]
Key Performance Indicators:
-
Aminium/Uronium Salts (HATU, HCTU, HBTU, COMU): These reagents are known for their high reactivity, leading to faster coupling times and higher yields.[4] HATU and HCTU, which are based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), generally show superior performance in terms of speed and reduced racemization risk compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[5] COMU offers comparable efficiency to HATU with the added benefit of a better safety profile, as its byproducts are not explosive.[3] A potential side reaction with this class of reagents is the guanidinylation of the N-terminal amine if the reagent is used in significant excess.[6]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for difficult couplings and are particularly noted for minimizing racemization.[3] They are often a preferred choice for cyclization reactions or when the risk of guanidinylation is a concern.[7]
-
Carbodiimides (DIC) with Additives (HOBt, OxymaPure®): The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as HOBt or OxymaPure® is a cost-effective method.[2] While effective, this approach typically requires longer reaction times to achieve complete coupling compared to onium salt reagents.[4] The use of additives is crucial to increase efficiency and suppress racemization.[2]
The following table summarizes the expected performance of these coupling reagents based on data from challenging coupling reactions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
Note: Data is representative of performance in sterically hindered couplings and may vary based on the specific peptide sequence and reaction conditions.[4][8]
Experimental Protocols
The following are detailed methodologies for performing a coupling reaction with Fmoc-Ach-OH on a solid support. The protocols assume a standard solid-phase peptide synthesis workflow.
General Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin and agitate for 5 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and cleaved Fmoc byproducts. Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 1: Coupling with HATU
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ach-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the washed, deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to monitor the reaction's completion. A negative test (yellow beads) indicates a complete coupling. Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Coupling with PyBOP
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ach-OH (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Coupling Mixture: In a separate vessel, dissolve Fmoc-Ach-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-Ach-OH/HOBt solution to the deprotected resin. Immediately add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflow of an SPPS coupling cycle and the logical relationship in selecting a coupling reagent for a sterically hindered amino acid like Fmoc-Ach-OH.
Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Decision logic for selecting a coupling reagent for Fmoc-Ach-OH.
References
Constraining Peptides for Enhanced Performance: A Guide to Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a significant challenge. Native peptides often suffer from poor metabolic stability, limiting their therapeutic potential. The incorporation of unnatural amino acids to create peptidomimetics is a key strategy to overcome these limitations. This guide provides a comparative overview of Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a cyclic β-amino acid building block, and its role in enhancing peptide performance.
The introduction of conformationally constrained amino acids, such as 1-aminomethyl-cyclohexane carboxylic acid, into a peptide sequence can induce specific secondary structures and increase resistance to enzymatic degradation.[1][2] The cyclohexane ring provides a rigid scaffold that limits the flexibility of the peptide backbone, which can lead to improved binding affinity for biological targets and enhanced stability.[1] This guide will compare the expected performance of peptides modified with this cyclic amino acid against their linear counterparts and provide relevant experimental protocols for their synthesis and evaluation.
Performance Comparison: The Impact of Cyclohexane Scaffolding
While direct head-to-head quantitative data for a single peptide sequence comparing the stability and activity imparted by 1-aminomethyl-cyclohexane carboxylic acid is not extensively documented in dedicated studies, the expected improvements can be inferred from research on similar cyclic β-amino acids and peptidomimetics. The following table summarizes the anticipated performance characteristics based on established principles in peptide design.
| Performance Metric | Standard Linear Peptide | Peptide with 1-aminomethyl-cyclohexane carboxylic acid | Rationale |
| Proteolytic Stability | Low to Moderate | High to Very High | The constrained conformation provided by the cyclohexane ring sterically hinders the approach of proteases, which are adapted to recognize and cleave flexible, linear L-amino acid sequences.[1][2] |
| Receptor Binding Affinity | Variable | Potentially Increased | By locking the peptide into a more bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to higher affinity. The rigid structure can more precisely orient key side chains for optimal interaction.[3][4] |
| Conformational Flexibility | High | Low | The primary purpose of incorporating the cyclic amino acid is to reduce the number of accessible conformations, pre-organizing the peptide for receptor binding.[1] |
| Cell Permeability | Generally Low | Potentially Improved | Increased stability and the potential to shield polar amide bonds through specific folding can enhance the lipophilicity and membrane permeability of the peptide.[4] |
Experimental Protocols
The synthesis and evaluation of peptides containing this compound follow established methodologies in peptide chemistry. Below are detailed protocols for the key experimental phases.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using the Fmoc/tBu strategy to incorporate this compound.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes, then drain the solvent.[5]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF again (3 times).[6]
3. Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution. Add this activation mixture to the resin and agitate for 1-2 hours.[5]
-
For this compound: Use the same procedure as for standard amino acids. Due to its structure, a longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure high coupling efficiency.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.[7]
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Repeat Cycle:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[5]
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Serum Stability Assay
This assay compares the stability of a peptide containing 1-aminomethyl-cyclohexane carboxylic acid to its linear counterpart in human serum.
1. Peptide Preparation:
-
Synthesize and purify both the modified and linear control peptides to >95% purity.
-
Prepare stock solutions of each peptide (e.g., 1 mg/mL in sterile water or a suitable buffer).[8]
2. Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.[8]
3. Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.[8]
4. Reaction Quenching and Analysis:
-
Immediately stop the enzymatic reaction by adding a quenching agent (e.g., 2 volumes of cold acetonitrile or 10% trichloroacetic acid).
-
Centrifuge to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[8]
5. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide in the serum.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help illustrate the complex processes in peptide synthesis and the logical relationships in biological pathways.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Hypothetical signaling pathway modulated by a conformationally constrained peptide.
References
- 1. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
The Strategic Incorporation of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid in Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy, stability, and target specificity has led to a growing interest in conformationally constrained peptides. Non-proteinogenic amino acids, such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid, are pivotal in this endeavor. The rigid cyclohexane scaffold of this building block introduces conformational constraints into peptide backbones, a strategy employed to improve pharmacological properties by pre-organizing the peptide into a bioactive conformation. This guide provides a comparative analysis of drug development case studies utilizing this and structurally related constrained amino acids, supported by experimental data and detailed protocols.
Case Study: Gabapentin and Gabapentinoid Peptides - A Paradigm for Constrained Scaffolds
Gabapentin was initially designed as a GABA (gamma-aminobutyric acid) analog with improved lipophilicity to facilitate its entry into the central nervous system.[1] Its mechanism of action, however, was later discovered to be independent of GABA receptors. Instead, it binds with high affinity to the α2-δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[2][3] This mode of action has established Gabapentin as a successful therapeutic for epilepsy and neuropathic pain.[3]
The rigid cyclohexane ring in Gabapentin is crucial for its specific interaction with its target, demonstrating how a constrained scaffold can confer high binding affinity and selectivity.
Comparative Analysis: Gabapentinoid Peptides vs. Linear Peptides
The success of Gabapentin has inspired the incorporation of its core structure into peptides to create novel therapeutics with enhanced properties. These "gabapentinoid peptides" leverage the conformational constraints of the cyclohexane ring to improve stability and biological activity.
Table 1: Comparison of Gabapentinoid Peptides with Linear Peptide Analogs
| Parameter | Linear Peptide Analog | Gabapentinoid Peptide | Rationale for Improvement |
| Conformational Flexibility | High | Low | The cyclohexane ring restricts bond rotation, leading to a more defined 3D structure.[4][5] |
| Receptor Binding Affinity | Variable | Often Increased | Pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding. |
| Proteolytic Stability | Low | High | The non-natural amino acid structure is less recognizable by proteases, leading to a longer half-life.[2] |
| Biological Activity | Often lower or less specific | Can be significantly enhanced and more specific | A defined conformation can lead to more precise interactions with the biological target. |
One area of investigation has been the development of Gabapentin-peptide conjugates as prodrugs to improve its pharmacokinetic profile.[6] For instance, conjugating Gabapentin to other amino acids can facilitate its transport across biological membranes.
Case Study 2: Antimicrobial Peptides with Constrained Cyclohexane Residues
A study on a synthetic antimicrobial peptide (AMP) incorporating a related constrained amino acid, 1-aminocyclohexane carboxylic acid (A6c), provides further evidence of the utility of this structural motif. The peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacteria.
Table 2: Minimum Inhibitory Concentrations (MIC) of an A6c-Containing Antimicrobial Peptide
| Bacterial Strain | MIC (μM) |
| Staphylococcus aureus (MRSA) | 10.9 - 21.8 |
| Acinetobacter baumannii | 21.8 |
| Klebsiella pneumoniae | 43.0 |
| Pseudomonas aeruginosa | 43.0 |
| Enterobacter aerogenes | 21.8 |
| Enterococcus faecium (VRE) | 10.9 |
Data extracted from a study on a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid.
The study concluded that the constrained cyclohexane residues contribute to the peptide's ability to adopt specific conformations when interacting with bacterial membranes, a key aspect of its antimicrobial mechanism.
Experimental Protocols
The synthesis of peptides containing this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, representative protocol.
Protocol: Solid-Phase Synthesis of a Peptide Containing 1-aminomethyl-cyclohexane Carboxylic Acid
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound) (0.3 mmol, 3 eq.) and a coupling agent such as HATU (0.3 mmol, 3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Visualizations
Signaling Pathway of Gabapentin
Caption: Simplified signaling pathway of Gabapentin.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gabapentin hybrid peptides and bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin: a stereochemically constrained gamma amino acid residue in hybrid peptide design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-gamma hybrid peptides that contain the conformationally constrained gabapentin residue: characterization of mimetics of chain reversals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin enacarbil, a gabapentin prodrug for the treatment of the neurological symptoms associated with disorders such as restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a common reagent in peptide synthesis.
Chemical and Physical Properties
A summary of the relevant quantitative data for this compound is presented below. Understanding these properties is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅NO₄ | Sigma-Aldrich |
| Molecular Weight | 379.45 g/mol | Sigma-Aldrich |
| Appearance | White solid | Thermo Fisher Scientific[1][2] |
| Melting Point | 185 - 187 °C (365 - 368.6 °F) | Thermo Fisher Scientific[1][2] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adhere to standard laboratory safety protocols.[1][3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. Gloves should be inspected before use and disposed of properly after handling the substance.[3][4]
-
Eye Protection: Use safety glasses with side-shields or a face shield.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Handling:
-
Avoid the formation of dust and aerosols.[4]
-
Ensure adequate ventilation in the handling area.[4]
-
Wash hands thoroughly after handling.[4]
Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all national and local regulations.[3] The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste.[3]
-
Keep the waste in its original, clearly labeled container. If the original container is not available, use a suitable, labeled, and sealed container.[3]
Step 2: Waste Collection and Storage
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.[1]
Step 3: Disposal Method
-
The recommended method of disposal is to contact a licensed professional waste disposal service.[4]
-
An alternative, if permitted by local regulations and performed by a licensed facility, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Contaminated Materials:
-
Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3][4]
-
Handle uncleaned empty containers as you would the product itself.[3]
Emergency Procedures
In the event of a spill or exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. Seek medical attention if symptoms occur.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[1][2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[1][2][3] |
For spills, sweep up the solid material, taking care not to create dust, and place it into a suitable container for disposal.[1][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Fmoc-1-aminomethyl-cyclohexane carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-1-aminomethyl-cyclohexane carboxylic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture under GHS and OSHA regulations, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1] The primary concerns when handling this solid compound are the potential for dust inhalation and contact with skin and eyes.[2]
The following table summarizes the recommended personal protective equipment for handling this chemical in various laboratory settings.[3]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields or chemical splash goggles.[4][5] | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a particle filter respirator is recommended.[2][6] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[6] | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Laboratory coat. For larger volumes, a chemical-resistant apron may be used.[5] | Work in a chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles.[4] | Chemical-resistant gloves (inner and outer).[7] | Chemical-resistant coveralls or suit.[4][7] | Air-purifying respirator with appropriate cartridges if dealing with a large spill of fine powder. |
Operational Plan: Step-by-Step Handling Procedures
General Precautions:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation and inhalation of dust.[2]
-
Ensure adequate ventilation in the work area.[1]
-
Wash hands thoroughly after handling the substance.
A. Weighing the Solid Compound:
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or a chemical fume hood.
-
Equipment: Use an analytical balance with a draft shield to prevent air currents from affecting the measurement and dispersing the powder.
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully transfer the desired amount of this compound from the stock container to a pre-tared weighing vessel using a clean spatula.
-
Minimize any actions that could generate dust.
-
Securely close the primary container immediately after use.
-
Clean any minor spills on the balance and surrounding area with a damp cloth or a specialized vacuum cleaner.
-
B. Preparing a Solution:
-
Preparation: Conduct all solution preparations inside a certified chemical fume hood.
-
Equipment: Use appropriate glassware (e.g., beaker, volumetric flask) and a magnetic stirrer if necessary.
-
Procedure:
-
Don the appropriate PPE, including chemical splash goggles.
-
Add the weighed solid to the chosen solvent (e.g., Dimethylformamide (DMF) is commonly used in peptide synthesis).[8][9]
-
Slowly add the solvent to the solid while stirring to facilitate dissolution.
-
Ensure the container is properly labeled with the chemical name, concentration, solvent, and date of preparation.
-
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused solid this compound and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled liquid hazardous waste container. Do not pour chemical waste down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
Experimental Protocol: Fmoc-Group Deprotection
A common procedure involving Fmoc-protected amino acids is the removal of the Fmoc protecting group during solid-phase peptide synthesis (SPPS). This process liberates the amine for subsequent coupling reactions.
Objective: To remove the Fmoc protecting group from a resin-bound peptide.
Materials:
-
Peptidyl-resin with an N-terminal Fmoc-amino acid.
-
DMF for washing.
-
Reaction vessel suitable for SPPS.
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF within the reaction vessel for approximately 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).[10]
-
Agitation: Agitate the mixture at room temperature for 2-5 minutes.[10]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes. The Fmoc removal can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the filtrate.[9]
-
Washing: Drain the solution and wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10][12] The resin is now ready for the next amino acid coupling step.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. intersolia.com [intersolia.com]
- 4. falseguridad.com [falseguridad.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. realsafety.org [realsafety.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
